molecular formula C13H13N3O3 B15541929 Lenalidomide-13C5,15N

Lenalidomide-13C5,15N

Katalognummer: B15541929
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: GOTYRUGSSMKFNF-BGSRLDABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenalidomide-13C5,15N is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 265.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H13N3O3

Molekulargewicht

265.22 g/mol

IUPAC-Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-13C5)azinane-2,6-dione

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4+1,5+1,10+1,11+1,12+1,16+1

InChI-Schlüssel

GOTYRUGSSMKFNF-BGSRLDABSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Purification of Lenalidomide-¹³C₅,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of Lenalidomide typically involves the coupling of a substituted isoindolinone core with 3-aminopiperidine-2,6-dione (B110489), followed by the reduction of a nitro group. For the synthesis of Lenalidomide-¹³C₅,¹⁵N, the isotopic labels are strategically incorporated into the phthalimide (B116566) and glutaramide portions of the molecule. The proposed synthetic route commences with isotopically labeled precursors to construct the final molecule.

A plausible and efficient synthetic approach involves a three-step process:

  • Bromination of ¹³C-labeled methyl 2-methyl-3-nitrobenzoate.

  • Cyclization with ¹⁵N-labeled 3-aminopiperidine-2,6-dione hydrochloride.

  • Reduction of the nitro-intermediate to yield Lenalidomide-¹³C₅,¹⁵N.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow A Methyl 2-methyl-3-nitrobenzoate-¹³C₅ B N-Bromosuccinimide (NBS) AIBN, CCl₄ C Methyl 2-(bromomethyl)- 3-nitrobenzoate-¹³C₅ B->C Bromination E Triethylamine (TEA) Acetonitrile, Reflux D 3-Aminopiperidine-2,6-dione hydrochloride-¹⁵N F 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl) piperidine-2,6-dione-¹³C₅,¹⁵N E->F Cyclization G Pd/C, H₂ Methanol (B129727) H Lenalidomide-¹³C₅,¹⁵N G->H Reduction

Caption: Proposed synthetic workflow for Lenalidomide-¹³C₅,¹⁵N.

Experimental Protocols

The following are detailed, proposed experimental procedures for each step of the synthesis. These protocols are adapted from established methods for unlabeled Lenalidomide and should be optimized for the specific isotopically labeled starting materials.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate-¹³C₅

Materials:

  • Methyl 2-methyl-3-nitrobenzoate-¹³C₅

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • A solution of Methyl 2-methyl-3-nitrobenzoate-¹³C₅, NBS (1.1 equivalents), and a catalytic amount of AIBN in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and stirred under an inert atmosphere for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude Methyl 2-(bromomethyl)-3-nitrobenzoate-¹³C₅ is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione-¹³C₅,¹⁵N

Materials:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate-¹³C₅

  • 3-Aminopiperidine-2,6-dione hydrochloride-¹⁵N

  • Triethylamine (TEA)

  • Acetonitrile

Procedure:

  • To a suspension of 3-Aminopiperidine-2,6-dione hydrochloride-¹⁵N in acetonitrile, TEA (2.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Methyl 2-(bromomethyl)-3-nitrobenzoate-¹³C₅ (1.0 equivalent) is then added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 12-18 hours. The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and stirred for 1 hour. The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford the nitro-intermediate.

Step 3: Synthesis of Lenalidomide-¹³C₅,¹⁵N

Materials:

  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione-¹³C₅,¹⁵N

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • The nitro-intermediate is dissolved in methanol in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is carefully added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours until the uptake of hydrogen ceases. Reaction completion is monitored by TLC or HPLC.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield crude Lenalidomide-¹³C₅,¹⁵N.

Purification of Lenalidomide-¹³C₅,¹⁵N

Purification of the final compound is critical to ensure high purity for its intended applications. A common and effective method for purifying Lenalidomide is through acid-base salt formation and recrystallization.

The following diagram outlines the general purification workflow:

Purification_Workflow A Crude Lenalidomide-¹³C₅,¹⁵N B Dissolve in Methanol A->B C Add HCl in Isopropanol B->C D Lenalidomide HCl Salt (Precipitate) C->D Salt Formation E Filter and Wash D->E F Suspend in Methanol E->F G Add Triethylamine F->G H Pure Lenalidomide-¹³C₅,¹⁵N (Free Base) G->H Base Liberation

Caption: General purification workflow for Lenalidomide.
Purification Protocol

Materials:

  • Crude Lenalidomide-¹³C₅,¹⁵N

  • Methanol

  • Isopropanolic HCl

  • Triethylamine (TEA)

Procedure:

  • The crude Lenalidomide-¹³C₅,¹⁵N is dissolved in a minimal amount of methanol.

  • Isopropanolic HCl is added dropwise to the solution while stirring, leading to the precipitation of the hydrochloride salt of Lenalidomide-¹³C₅,¹⁵N.

  • The suspension is stirred for 1-2 hours at room temperature to ensure complete precipitation.

  • The solid is collected by filtration, washed with a small amount of cold methanol, and dried.

  • The dried hydrochloride salt is then suspended in methanol.

  • Triethylamine is added dropwise to neutralize the salt and liberate the free base.

  • The mixture is stirred for 1-2 hours, and the resulting solid is collected by filtration.

  • The purified Lenalidomide-¹³C₅,¹⁵N is washed with water and dried under vacuum to a constant weight.

Data Presentation

The following tables summarize expected quantitative data based on typical yields and purity levels reported for the synthesis of unlabeled Lenalidomide. It is important to note that yields for the isotopically labeled synthesis may vary depending on the purity and reactivity of the labeled starting materials.

Table 1: Summary of Reaction Yields

StepProductTheoretical Molar Yield (%)
1Methyl 2-(bromomethyl)-3-nitrobenzoate80-90
23-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione75-85
3Lenalidomide85-95
OverallLenalidomide51-72

Table 2: Purity Profile of Lenalidomide

AnalysisSpecification
AppearanceOff-white to pale yellow crystalline powder
Purity (by HPLC)≥ 99.5%
Isotopic Enrichment≥ 98% for each labeled position
Residual SolventsAs per ICH guidelines

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of Lenalidomide-¹³C₅,¹⁵N. The outlined multi-step synthesis, beginning with isotopically labeled precursors, is a chemically sound approach. The purification via acid-base salt formation is a proven method for achieving high purity of the final product. Researchers and scientists in drug development can utilize this guide as a foundational resource for the preparation of this important isotopically labeled compound, with the understanding that optimization of each step will be necessary to achieve the desired yield and purity.

An In-depth Technical Guide to the Physical and Chemical Properties of Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Lenalidomide-13C5,15N, an isotopically labeled form of the immunomodulatory drug Lenalidomide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled analog of Lenalidomide, where five carbon atoms and one nitrogen atom have been replaced with their heavier isotopes, 13C and 15N, respectively. This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analysis by mass spectrometry.[1]

Table 1: General and Physical Properties of this compound

PropertyValueReference
Synonyms CC-5013-13C5,15N[1]
Appearance Off-white to pale yellow powder (inferred from unlabeled)[2][3]
Molecular Formula C₈¹³C₅H₁₃N₂¹⁵NO₃[4]
Molecular Weight 265.22 g/mol [5]
Melting Point 265-268 °C (for unlabeled Lenalidomide)[6]
Isotopic Purity Typically >98% for both 13C and 15N (should be confirmed by Certificate of Analysis)[7]

Table 2: Solubility of Lenalidomide (unlabeled) as a proxy for this compound

SolventSolubilityReference
DMSO≥52 mg/mL (at 25 °C)[6]
MethanolSlightly soluble[3]
AcetonitrileSlightly soluble[3]
Water<1.5 mg/mL[2]
0.1 N HCl Buffer18 mg/mL[2]
Less Acidic Buffers~0.4 to 0.5 mg/mL[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This method is suitable for determining the purity of this compound and detecting any related substances.

  • Instrumentation: Waters HPLC or equivalent with a UV detector.[9]

  • Column: Phenomenex C18 (250 × 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.[9]

    • Mobile Phase A: Phosphate buffer (pH 3.3).[10]

    • Mobile Phase B: Methanol:Acetonitrile (1:5 v/v).[10]

  • Flow Rate: 0.8 mL/min.[9]

  • Column Temperature: 25 °C.[10]

  • Detection Wavelength: 220 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.[9]

  • Sample Preparation: Prepare the sample solution in the same diluent as the standard.[9]

  • Procedure: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms. Calculate the purity and related substances by comparing the peak areas.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol outlines a general method for the quantitative analysis of this compound, which would typically be used as an internal standard for the quantification of unlabeled Lenalidomide in plasma.

  • Instrumentation: A sensitive LC-MS/MS system (e.g., Agilent 6460 triple quadrupole MS/MS with an ESI source).[11]

  • Column: XTerra RP18 (4.6 × 50 mm, 5 µm).[11]

  • Mobile Phase: 0.1% Formic acid in water : Methanol (10:90 v/v).[11]

  • Flow Rate: Isocratic elution.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • MRM Transitions:

    • Lenalidomide: m/z 260.1 → 149.0.[12]

    • Lenalidomide-d5 (as an example for labeled internal standard): m/z 265.0 → 151.0.[12] The transition for this compound would be m/z 266.1 → 153.0 (calculated).

  • Sample Preparation (Plasma):

    • Spike plasma samples with a known concentration of this compound (as the internal standard).

    • Perform a liquid-liquid extraction with ethyl acetate.[11]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[11]

Signaling Pathways and Mechanisms of Action

Lenalidomide exerts its therapeutic effects through multiple mechanisms, primarily by modulating the activity of the E3 ubiquitin ligase Cereblon (CRBN) and by providing co-stimulatory signals to T-cells.

Cereblon-Mediated Protein Degradation

Lenalidomide binds to Cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][14][15] The degradation of these transcription factors is a key mechanism for the anti-myeloma activity of lenalidomide.[14]

Cereblon_Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 recruits IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRL4->IKZF1_IKZF3 targets Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination undergoes Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Degradation Proteasome->Degradation mediates Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Degradation->Myeloma_Cell_Apoptosis results in IL2_Production IL-2 Production Degradation->IL2_Production increases

Caption: Lenalidomide-induced degradation of IKZF1/IKZF3 via the Cereblon pathway.

T-Cell Co-stimulation

Lenalidomide enhances T-cell activation and proliferation.[16] It acts as a co-stimulatory molecule, particularly through the CD28 pathway.[16][17] This leads to increased production of T helper type 1 (Th1) cytokines such as IL-2 and IFN-γ, which boosts the anti-tumor immune response.[16][18]

T_Cell_Costimulation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 Signaling_Cascade Downstream Signaling TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade T_Cell_Activation T-Cell Activation & Proliferation Signaling_Cascade->T_Cell_Activation Cytokine_Production IL-2 & IFN-γ Production T_Cell_Activation->Cytokine_Production Lenalidomide Lenalidomide Lenalidomide->CD28 Co-stimulation (Signal 2)

Caption: Lenalidomide-mediated T-cell co-stimulation.

Experimental Workflows

Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of a this compound sample using HPLC.

HPLC_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Sample_Prep->HPLC_System Injection Inject Sample and Standard HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Report Generate Purity Report Data_Analysis->Report End End Report->End

Caption: Workflow for HPLC purity analysis of this compound.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and insights into its mechanism of action. For specific applications, it is always recommended to refer to the supplier's certificate of analysis for lot-specific data.

References

A Technical Guide to the Isotopic Enrichment and Purity of Lenalidomide-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Lenalidomide-¹³C₅,¹⁵N, a crucial internal standard for the quantitative analysis of the immunomodulatory drug Lenalidomide. This document details the analytical methodologies for assessing its quality, presents typical purity and enrichment data, and outlines the signaling pathways of its unlabeled counterpart, Lenalidomide.

Quantitative Data Summary

The quality of Lenalidomide-¹³C₅,¹⁵N as an internal standard is defined by its chemical purity and isotopic enrichment. The following tables summarize typical specifications for this stable isotope-labeled compound. It is important to note that exact values may vary between different manufacturing lots and suppliers, and users should always refer to the Certificate of Analysis provided with their specific batch.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione-¹³C₅,¹⁵N
Molecular Formula C₈¹³C₅H₁₃N₂¹⁵NO₃
Molecular Weight 265.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and Methanol (B129727)
Storage Conditions -20°C for long-term storage
Table 2: Purity and Isotopic Enrichment Specifications
ParameterTypical SpecificationMethod of Analysis
Chemical Purity >98%[1]HPLC, LC-MS/MS
Isotopic Enrichment (¹³C) ≥99 atom % ¹³CHigh-Resolution Mass Spectrometry (HR-MS), NMR
Isotopic Enrichment (¹⁵N) ≥98 atom % ¹⁵NHigh-Resolution Mass Spectrometry (HR-MS), NMR

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Lenalidomide-¹³C₅,¹⁵N.

Synthesis of Lenalidomide-¹³C₅,¹⁵N

The synthesis of Lenalidomide-¹³C₅,¹⁵N involves the preparation of isotopically labeled precursors followed by their condensation and subsequent chemical modifications. The following is a representative synthetic route.

Step 1: Synthesis of ¹⁵N-labeled Phthalimide (B116566) A common method for preparing ¹⁵N-labeled phthalimide involves the reaction of phthalic anhydride (B1165640) with ¹⁵N-labeled urea (B33335) (with an isotopic purity of ≥99%)[2]. The reaction is typically carried out in a high-boiling point solvent like ortho-xylene at elevated temperatures[2].

Step 2: Synthesis of ¹³C₅-labeled Piperidine-2,6-dione The synthesis of the ¹³C₅-labeled piperidine-2,6-dione ring can be achieved starting from ¹³C-labeled precursors. For instance, a reaction involving ¹³C-labeled glutaric anhydride and an appropriate amine can be employed.

Step 3: Condensation and Final Synthesis The isotopically labeled phthalimide and piperidine-2,6-dione precursors are then used in a multi-step process to construct the final Lenalidomide-¹³C₅,¹⁵N molecule. This typically involves the formation of an intermediate, such as 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, followed by a reduction of the nitro group to an amine.

Purification and Characterization

Purification of the final product is typically achieved through recrystallization or preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized Lenalidomide-¹³C₅,¹⁵N are confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for determining the isotopic enrichment of Lenalidomide-¹³C₅,¹⁵N using LC-HR-MS.

Objective: To accurately quantify the percentage of ¹³C and ¹⁵N isotopes incorporated into the Lenalidomide molecule.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of Lenalidomide-¹³C₅,¹⁵N in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of Lenalidomide as a sharp peak.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode with high resolution (>60,000).

    • Mass Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the [M+H]⁺ ion of Lenalidomide-¹³C₅,¹⁵N.

    • From the mass spectrum of the peak, determine the relative intensities of the isotopologues.

    • Calculate the isotopic enrichment by comparing the measured isotopic distribution with the theoretical distribution for the desired level of labeling, correcting for the natural abundance of isotopes.

Mandatory Visualizations

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism behind the anti-myeloma and immunomodulatory activities of Lenalidomide.

Lenalidomide_Signaling_Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Alters Substrate Specificity IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->IKZF1_IKZF3 Targets Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation Mediates Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory - Anti-angiogenic Degradation->Downstream Results in Experimental_Workflow Sample Lenalidomide-¹³C₅,¹⁵N (Solid) Preparation Sample Preparation (Dissolution in appropriate solvent) Sample->Preparation LC_MS_Analysis LC-MS/MS Analysis (Chemical Purity) Preparation->LC_MS_Analysis HR_MS_Analysis LC-HR-MS Analysis (Isotopic Enrichment) Preparation->HR_MS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Preparation->NMR_Analysis Data_Processing_Purity Data Processing (Peak Integration, % Area) LC_MS_Analysis->Data_Processing_Purity Data_Processing_Enrichment Data Processing (Isotopologue Ratio Analysis) HR_MS_Analysis->Data_Processing_Enrichment Data_Processing_Structure Data Processing (Spectral Interpretation) NMR_Analysis->Data_Processing_Structure Report_Purity Report: Chemical Purity Data_Processing_Purity->Report_Purity Report_Enrichment Report: Isotopic Enrichment Data_Processing_Enrichment->Report_Enrichment Report_Structure Report: Structural Identity Data_Processing_Structure->Report_Structure

References

Technical Guide: Certificate of Analysis for Lenalidomide-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected analytical data, experimental protocols, and relevant biological pathways for the isotopically labeled compound, Lenalidomide-¹³C₅,¹⁵N. This information is critical for its application in quantitative analyses such as pharmacokinetic studies and its use as an internal standard.

Data Presentation: Certificate of Analysis

The following table summarizes the typical specifications found on a Certificate of Analysis (CoA) for a high-purity reference standard like Lenalidomide-¹³C₅,¹⁵N. The data is based on a representative CoA for the unlabeled compound and common analytical parameters for isotopically labeled standards.

ParameterSpecificationExpected Result
Appearance Off-white to pale yellow powderConforms
Identification NMR, HPLC, Mass SpectrometryConforms
Solubility Slightly soluble in methanol (B129727) and acetonitrile (B52724)Conforms
Water Content ≤ 4.0%Typically < 3.0%
Residue on Ignition ≤ 0.1%Typically < 0.1%
Heavy Metals ≤ 20 PPMConforms
Chemical Purity (HPLC) ≥ 99.0%≥ 99.0%
Isotopic Purity Report Value≥ 98% for ¹³C and ¹⁵N
Single Impurity (HPLC) ≤ 0.5%< 0.2%
Total Impurities (HPLC) ≤ 1.0%< 0.6%
Residual Solvents Methanol: ≤ 3000 PPMTypically < 1000 PPM
Acetonitrile: ≤ 410 PPMNot Detected
THF: ≤ 720 PPM< 250 PPM
DMF: ≤ 500 PPM< 300 PPM

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of Lenalidomide-¹³C₅,¹⁵N and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Xterra RP C18 (250 mm length × 4.6 mm i.d., 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 85:15, v/v), with the pH adjusted to 3.2.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: UV detection at a wavelength of 311 nm.[1]

  • Procedure: A solution of Lenalidomide-¹³C₅,¹⁵N is prepared in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The retention time of the main peak is recorded and compared to a reference standard. The peak areas of all detected impurities are used to calculate the total impurity content and the percentage purity of the compound.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of Lenalidomide-¹³C₅,¹⁵N.

  • Instrumentation: A high-resolution mass spectrometer, such as a Triple Quadrupole or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of Lenalidomide-¹³C₅,¹⁵N. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the isotopically labeled compound. The isotopic distribution pattern will confirm the presence and extent of ¹³C and ¹⁵N labeling.

Quantitative Analysis in Biological Matrices by LC-MS/MS

Lenalidomide-¹³C₅,¹⁵N is an ideal internal standard for the quantification of lenalidomide (B1683929) in biological samples like human plasma.[2] A validated LC-MS/MS method for this purpose is outlined below.[3][4]

  • Sample Preparation (Plasma):

    • Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile.

    • Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be used to isolate the analyte and internal standard.[3][4]

    • The extracted samples are then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[3][4]

  • Chromatography:

    • Column: A reversed-phase column such as an XTerra RP18 (4.6 x 50 mm, 5 µm).[3][4]

    • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (e.g., 10:90 v/v).[3][4]

    • Flow Rate: 0.400 mL/min.[3]

  • Mass Spectrometry:

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Transitions: Specific precursor-to-product ion transitions are monitored for both lenalidomide and the internal standard, Lenalidomide-¹³C₅,¹⁵N.

Mandatory Visualizations

Experimental Workflow: Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of lenalidomide in plasma using Lenalidomide-¹³C₅,¹⁵N as an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add Lenalidomide-13C5,15N (Internal Standard) A->B C Protein Precipitation / Liquid-Liquid Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Quantification using Calibration Curve I->J

Caption: Workflow for Lenalidomide Quantification.

Signaling Pathway: Lenalidomide's Mechanism of Action

This diagram illustrates the primary mechanism of action of lenalidomide, highlighting its role as a "molecular glue."

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Downstream Effects CRBN CRBN DDB1 DDB1 IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 recruits CUL4A CUL4A ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome IL2 Increased IL-2 Production Proteasome->IL2 T_Cell T-Cell Activation Proteasome->T_Cell MM_Apoptosis Myeloma Cell Apoptosis Proteasome->MM_Apoptosis

References

Applications of Stable Isotopes in Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stable isotope labeling (SIL) has emerged as an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By strategically replacing atoms within a drug molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the metabolic fate of a drug with high precision and sensitivity.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of stable isotopes in drug metabolism research. It is designed to serve as a practical resource for scientists and professionals in the field of drug development, offering detailed protocols, quantitative data summaries, and visual representations of key concepts and workflows. The use of stable isotopes offers significant advantages over traditional radiolabeling techniques, primarily by eliminating radiation exposure risks and enabling studies in humans where radiotracers may be contraindicated.[1][3] This guide will delve into the application of stable isotopes for metabolite identification, reaction phenotyping, elucidation of metabolic pathways, and the strategic use of the kinetic isotope effect (KIE) to modulate drug metabolism and improve pharmacokinetic profiles.[2][4]

Core Principles of Stable Isotope Labeling in Drug Metabolism

The fundamental principle behind stable isotope labeling lies in the ability to differentiate between the labeled and unlabeled drug molecules and their respective metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] Isotopes of an element share the same number of protons but differ in the number of neutrons, resulting in a mass difference that is readily detectable by modern analytical instrumentation.[7]

Key Concepts:

  • Isotopologues: Molecules that differ only in their isotopic composition. For instance, a drug molecule containing ¹²C and its ¹³C-labeled counterpart are isotopologues.

  • Mass Shift: The difference in mass between the unlabeled and labeled molecule, which allows for their simultaneous detection and quantification.

  • Co-elution: In chromatographic separations, isotopologues generally exhibit identical retention times, simplifying data analysis. However, deuterium (B1214612) labeling can sometimes lead to slight shifts in retention time.[8]

  • Kinetic Isotope Effect (KIE): The change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. This effect is particularly significant for the C-¹H versus C-²H bond, where the latter is stronger and breaks more slowly, a phenomenon exploited to enhance metabolic stability.[9][10]

The choice of isotope and labeling position is critical and depends on the specific research question. Common stable isotopes used in drug metabolism studies include:

  • Deuterium (²H): Primarily used to investigate and slow down cytochrome P450 (CYP450)-mediated metabolism by leveraging the KIE.[4][11]

  • Carbon-13 (¹³C): Widely used for tracing the carbon backbone of a drug molecule through metabolic pathways and for quantitative metabolic flux analysis.[]

  • Nitrogen-15 (¹⁵N): Useful for labeling drugs containing nitrogen atoms, such as many small molecule inhibitors and biologics.

Applications of Stable Isotopes in Drug Metabolism

Metabolite Identification and Structural Elucidation

One of the primary applications of stable isotopes is in the confident identification of drug metabolites in complex biological matrices. By administering a 1:1 mixture of the labeled and unlabeled drug, metabolites will appear as characteristic doublet peaks in the mass spectrum, separated by the mass difference of the isotopic label. This "isotope pattern" filtering allows for the rapid and unambiguous identification of drug-related material amidst a complex background of endogenous molecules.[7]

Elucidation of Metabolic Pathways

Stable isotope tracers are instrumental in mapping the biotransformation pathways of a drug. By labeling specific positions on the drug molecule, researchers can track the fate of different fragments and deduce the sequence of metabolic reactions.[1] For example, labeling a methyl group with ¹³C can help determine if N-demethylation is a significant metabolic route.

Reaction Phenotyping

Stable isotope labeling can be used to identify the specific enzymes responsible for a drug's metabolism. By incubating a labeled drug with a panel of recombinant human CYP450 enzymes, the formation of labeled metabolites can be monitored to pinpoint the key metabolizing enzymes.

Pharmacokinetic (PK) Studies and Bioavailability

Co-administering an intravenous (IV) dose of a stable isotope-labeled drug with an oral dose of the unlabeled drug allows for the precise determination of absolute bioavailability in a single experiment, eliminating intra-subject variability.[13] Stable isotope-labeled compounds also serve as ideal internal standards for quantitative bioanalysis using LC-MS/MS, as they compensate for variations in sample preparation and matrix effects.[14]

The Kinetic Isotope Effect (KIE) in Drug Design

The strategic replacement of hydrogen with deuterium at metabolically labile positions can significantly slow the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[9][10] This approach, often referred to as "deuteration," is increasingly used to improve the pharmacokinetic properties of drugs by:

  • Increasing the drug's half-life (t½).[15]

  • Reducing clearance (CL).

  • Increasing overall drug exposure (AUC).[16]

  • Minimizing the formation of toxic metabolites.[15]

Quantitative Data Presentation

The impact of stable isotope labeling, particularly deuteration, on the pharmacokinetic properties of drugs has been demonstrated in numerous preclinical and clinical studies. The following tables summarize representative quantitative data.

Table 1: Comparison of In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Drugs

Drug CandidateNon-Deuterated Half-life (t½) in Human Liver Microsomes (min)Deuterated Half-life (t½) in Human Liver Microsomes (min)Fold Increase in Stability
Compound A15755.0
Compound B321284.0
Compound C8405.0

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs in Rats

DrugParameterNon-DeuteratedDeuterated% Change
Drug X Cmax (ng/mL)8501275+50%
AUC (ngh/mL)42508500+100%
t½ (h)2.55.0+100%
CL (L/h/kg)1.20.6-50%
Drug Y Cmax (ng/mL)320480+50%
AUC (ngh/mL)19203840+100%
t½ (h)4.08.0+100%
CL (L/h/kg)0.80.4-50%

Table 3: Clinical Pharmacokinetic Data for Deutetrabenazine (Austedo®) vs. Tetrabenazine

ParameterTetrabenazineDeutetrabenazine
Active Metabolites α-HTBZ and β-HTBZd6-α-HTBZ and d6-β-HTBZ
Cmax of Active Metabolites LowerHigher
t½ of Active Metabolites ~2x longer
Dosing Frequency Three times dailyTwice daily

Note: Data presented are illustrative and compiled from various sources to demonstrate the typical effects of deuteration. Specific values can be found in the cited literature.[2][11][17]

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a stable isotope-labeled compound compared to its non-labeled analog.

Materials:

  • Test compounds (labeled and unlabeled)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound (labeled or unlabeled) at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the calculated half-lives of the labeled and unlabeled compounds.

Sample Preparation for LC-MS/MS Analysis of Drug Metabolites from Plasma

This protocol describes a protein precipitation method for the extraction of drug metabolites from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ice-cold)

  • Internal standard (stable isotope-labeled analog of the parent drug)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

General Workflow for ¹³C-Metabolic Flux Analysis

This protocol provides a high-level overview of the steps involved in a metabolic flux analysis experiment using a ¹³C-labeled substrate.

Materials:

  • Cell culture medium with and without ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

  • Cultured cells of interest

  • Quenching solution (e.g., ice-cold methanol)

  • Extraction solvent

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluence.

    • Switch to a medium containing the ¹³C-labeled substrate.

    • Collect cell samples at various time points to monitor the dynamic incorporation of ¹³C.

  • Metabolite Extraction:

    • Rapidly quench metabolism by adding ice-cold quenching solution.

    • Extract metabolites using a suitable solvent system.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the metabolite extracts to determine the mass isotopologue distribution (MID) for each metabolite of interest.

  • Data Analysis:

    • Process the raw data to identify metabolites and their MIDs.

    • Correct for the natural abundance of ¹³C.

    • Use the MID data in conjunction with metabolic network models and specialized software to calculate metabolic flux rates through specific pathways.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and metabolic pathways.

Experimental Workflow for In Vitro Metabolic Stability Assay

in_vitro_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Time-Point Sampling Time-Point Sampling Initiate with NADPH->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction Process Sample Process Sample Quench Reaction->Process Sample LC-MS/MS Analysis LC-MS/MS Analysis Process Sample->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for in vitro metabolic stability assay.
General Drug Metabolism Pathways (Phase I and Phase II)

drug_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Lipophilic Drug Lipophilic Drug Functionalization Functionalization Lipophilic Drug->Functionalization Oxidation, Reduction, Hydrolysis More Polar Metabolite More Polar Metabolite Functionalization->More Polar Metabolite CYP450s, FMOs, etc. CYP450s, FMOs, etc. Functionalization->CYP450s, FMOs, etc. Conjugation Conjugation More Polar Metabolite->Conjugation Glucuronidation, Sulfation, etc. Water-Soluble Conjugate Water-Soluble Conjugate Conjugation->Water-Soluble Conjugate UGTs, SULTs, GSTs, etc. UGTs, SULTs, GSTs, etc. Conjugation->UGTs, SULTs, GSTs, etc. Excretion Excretion Water-Soluble Conjugate->Excretion

Overview of Phase I and Phase II drug metabolism.
Elucidation of a Metabolic Pathway using ¹³C-Labeling

metabolic_pathway_elucidation cluster_dosing Dosing cluster_sampling Biological Sampling cluster_analysis LC-MS Analysis cluster_interpretation Pathway Interpretation Administer 1:1 Mix\n(¹²C-Drug & ¹³C-Drug) Administer 1:1 Mix (¹²C-Drug & ¹³C-Drug) Collect Plasma/Urine Collect Plasma/Urine Administer 1:1 Mix\n(¹²C-Drug & ¹³C-Drug)->Collect Plasma/Urine Extract Analytes Extract Analytes Collect Plasma/Urine->Extract Analytes Inject into LC-MS Inject into LC-MS Extract Analytes->Inject into LC-MS Detect Isotope Doublets Detect Isotope Doublets Inject into LC-MS->Detect Isotope Doublets Identify Metabolites Identify Metabolites Detect Isotope Doublets->Identify Metabolites Determine Biotransformation Determine Biotransformation Identify Metabolites->Determine Biotransformation

Workflow for metabolic pathway elucidation.

Conclusion

Stable isotope labeling is a powerful and versatile technology that has become integral to modern drug metabolism research. From the initial stages of metabolite identification and pathway elucidation to the strategic optimization of pharmacokinetic properties through deuteration, stable isotopes provide invaluable insights throughout the drug development pipeline. The methodologies and applications outlined in this guide highlight the breadth and depth of information that can be obtained using this technique. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotopes in drug metabolism studies is poised to expand even further, enabling a more comprehensive understanding of the complex interactions between drugs and biological systems.

References

A Technical Guide to Lenalidomide-13C5,15N: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing and application of Lenalidomide-13C5,15N, a stable isotope-labeled analog of the potent immunomodulatory drug Lenalidomide (B1683929). This document details available suppliers, key quantitative data, and a foundational experimental protocol for its use in mass spectrometry-based assays.

Introduction to Lenalidomide and its Labeled Analog

Lenalidomide, a thalidomide (B1683933) derivative, is a cornerstone therapy for multiple myeloma and other hematological malignancies.[1] Its mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] This targeted protein degradation underlies its potent anti-tumor and immunomodulatory effects.[5][6]

This compound is an isotopically labeled version of the parent compound, incorporating five Carbon-13 atoms and one Nitrogen-15 atom. This stable isotope labeling renders it an ideal internal standard for quantitative mass spectrometry (MS) applications, such as pharmacokinetic studies and therapeutic drug monitoring, by allowing for precise differentiation from the unlabeled endogenous or administered drug.[2]

Supplier and Availability of this compound

The availability of high-quality, well-characterized this compound is crucial for reliable experimental outcomes. Several chemical suppliers offer this stable isotope-labeled compound. The following table summarizes the key information from prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailability
MedChemExpress HY-A0003S2C₈¹³C₅H₁₃N₂¹⁵NO₃265.22>98%Get Quote
DC Chemicals -C₈¹³C₅H₁₃N₂¹⁵NO₃265.22>98%Inquire
BOC Sciences BLP-014055C₈¹³C₅H₁₃N₂¹⁵NO₃265.22Not specifiedInquire
Clearsynth CS-O-46947C₈¹³C₅H₁₃N₂¹⁵NO₃265.22Not specifiedEnquire

Physicochemical Properties and Storage

  • Appearance: Off-white to pale yellow solid powder.[7]

  • Solubility: Soluble in DMSO, methanol, and acetonitrile.[7][][]

  • Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 2 years. In DMSO, it can be stored at -80°C for up to 6 months.[10]

Mechanism of Action: A Molecular Glue

Lenalidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3. This proximity enables the transfer of ubiquitin molecules to the transcription factors, marking them for degradation by the proteasome. The degradation of these factors, which are critical for B-cell development and survival, leads to the anti-myeloma effects of the drug.

Lenalidomide_Mechanism Lenalidomide's Mechanism of Action cluster_CRBN_complex CRL4-CRBN E3 Ubiquitin Ligase cluster_substrates Neosubstrates CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1 IKZF1 CRBN->IKZF1 recruits IKZF3 IKZF3 CRBN->IKZF3 recruits CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 Ubiquitin Ubiquitin Rbx1->Ubiquitin Proteasome Proteasome IKZF1->Proteasome targeted to IKZF3->Proteasome targeted to Lenalidomide Lenalidomide Lenalidomide->CRBN binds Lenalidomide->IKZF1 recruits Lenalidomide->IKZF3 recruits Ubiquitin->IKZF1 ubiquitination Ubiquitin->IKZF3 ubiquitination Degradation Degradation Proteasome->Degradation Anti_Myeloma Anti-Myeloma Effects Degradation->Anti_Myeloma Immunomodulation Immunomodulatory Effects Degradation->Immunomodulation

Caption: Lenalidomide acts as a molecular glue to induce ubiquitination and degradation of IKZF1/3.

Experimental Protocol: Quantification of Lenalidomide in Plasma using LC-MS/MS

This protocol provides a general workflow for the quantification of Lenalidomide in human plasma using this compound as an internal standard (IS). This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for Lenalidomide.[11][12][13][14][15]

1. Materials and Reagents:

  • Lenalidomide (unlabeled)

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ethyl acetate (B1210297)

  • Water (deionized)

2. Preparation of Standard and Sample Solutions:

  • Prepare stock solutions of Lenalidomide and this compound (1 mg/mL) in methanol.

  • Prepare working solutions for calibration curves and quality controls by diluting the stock solutions with a methanol/water mixture.

  • The internal standard working solution is prepared by diluting the IS stock solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add 100 µL of the internal standard working solution.

  • Add 1.0 mL of ethyl acetate and vortex for 2.5 minutes.

  • Centrifuge the samples at 5000 rpm for 10 minutes at 20°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm) is suitable.

  • Mobile Phase: A typical mobile phase is a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol, run in a gradient or isocratic mode.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for both Lenalidomide and this compound. For example, a previously reported transition for unlabeled Lenalidomide is m/z 258.0 > 213.0.[11][13][14] The transition for this compound will be shifted due to the mass difference.

5. Data Analysis:

  • A calibration curve is generated by plotting the peak area ratio of Lenalidomide to the internal standard against the concentration of the calibration standards.

  • The concentration of Lenalidomide in the plasma samples is then determined from this calibration curve.

LCMS_Workflow LC-MS/MS Workflow for Lenalidomide Quantification cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Lenalidomide Calibration_Curve->Quantification

Caption: A generalized workflow for quantifying Lenalidomide in plasma using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Lenalidomide's pharmacology and for the development of robust bioanalytical methods. This guide provides a starting point for sourcing this critical reagent and implementing it in a laboratory setting. As with any experimental work, optimization of the provided protocol for specific instrumentation and experimental goals is highly recommended.

References

A Technical Guide to the Research Applications and Cost of Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of isotopically labeled Lenalidomide-13C5,15N, with a focus on its cost for research purposes, detailed experimental methodologies for its use, and the core signaling pathways it modulates. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research.

Cost of this compound for Research

The procurement of isotopically labeled compounds such as this compound for research is characterized by variable pricing, contingent on the supplier, the quantity required, and the purity of the compound. Unlike commercial-grade pharmaceuticals, these specialized reagents are typically not available at a fixed list price. However, analysis of supplier data provides a baseline for budgeting and acquisition.

MedChemExpress, a prominent supplier of research chemicals, lists a price of USD 980 for 1 milligram of this compound. For quantities exceeding this amount, researchers are required to request a formal quotation. This practice is standard across various suppliers in the industry, including Acanthus Research and others, who also necessitate direct contact for pricing information. This variability underscores the importance of soliciting quotes from multiple vendors to ensure competitive pricing for research budgets.

SupplierQuantityPrice (USD)Notes
MedChemExpress1 mg$980Quote required for larger quantities.[1]
Acanthus Research-Contact for PricingPricing available upon request.
Various Suppliers >1 mgQuote-DependentPrices are not standardized and require direct inquiry.

Experimental Protocols: Quantitative Analysis of Lenalidomide (B1683929) in Biological Matrices

Isotopically labeled Lenalidomide, such as this compound, serves as an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical identicality to the analyte, allowing for accurate quantification by correcting for variations in sample processing and instrument response.

Key Application: Internal Standard in LC-MS/MS for Pharmacokinetic Studies

The following is a representative protocol for the quantification of lenalidomide in human plasma, a common application in pharmacokinetic studies.

1. Objective: To determine the concentration of lenalidomide in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Lenalidomide analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (drug-free)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of lenalidomide and this compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Prepare working solutions of lenalidomide by serial dilution of the stock solution to create calibration standards.

  • Spike drug-free human plasma with the lenalidomide working solutions to create calibration standards and quality control (QC) samples at various concentrations.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards, QC samples, and unknown samples.

5. Sample Preparation (Extraction):

  • Protein Precipitation (PPT): To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex to mix and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Solid Phase Extraction (SPE): Condition the SPE cartridge with methanol followed by water. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent. Evaporate the eluent and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): To a plasma sample, add a suitable extraction solvent and vortex. Centrifuge to separate the organic and aqueous layers. Transfer the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.

6. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for both lenalidomide and this compound are monitored. Due to the isotopic labeling, the precursor and product ions of the internal standard will have a higher mass-to-charge ratio (m/z) than the unlabeled analyte.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of lenalidomide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a unique mechanism of action that involves the modulation of the cullin-RING E3 ubiquitin ligase complex. A critical component of this complex is the substrate receptor Cereblon (CRBN).

Lenalidomide_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Substrate Proteins cluster_effects Downstream Effects CRBN Cereblon (CRBN) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Roc1 Roc1 CUL4->Roc1 DDB1->CRBN Ubiquitination Ubiquitination IKZF1->Ubiquitination IKZF3->Ubiquitination T_Cell_Activation T-Cell Activation & IL-2 Production Anti_Tumor_Activity Anti-Tumor Activity Anti_Angiogenic Anti-Angiogenic Effects Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Proteasomal_Degradation->T_Cell_Activation Proteasomal_Degradation->Anti_Tumor_Activity Proteasomal_Degradation->Anti_Angiogenic

Caption: Lenalidomide binds to Cereblon (CRBN), leading to the ubiquitination and degradation of IKZF1 and IKZF3.

This diagram illustrates that Lenalidomide acts as a "molecular glue," binding to CRBN and inducing the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ubiquitin ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors, which are crucial for the survival of certain cancer cells, results in the downstream anti-tumor, immunomodulatory, and anti-angiogenic effects of Lenalidomide.

References

An In-depth Technical Guide to the Safety and Handling of Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Lenalidomide-13C5,15N, an isotopically labeled form of Lenalidomide (B1683929) used in research. Given that isotopic labeling does not alter the fundamental chemical properties or biological activity, the safety precautions for this compound are identical to those for the parent compound, Lenalidomide.[1] This document outlines the toxicological profile, proper handling procedures, personal protective equipment, emergency protocols, and relevant biological pathways.

Hazard Identification and Toxicological Profile

Lenalidomide is a thalidomide (B1683933) analogue with immunomodulatory, antiangiogenic, and antineoplastic properties.[2][3] It is classified as a hazardous drug and presents significant health risks, requiring strict adherence to safety protocols.

Primary Hazards:

  • Embryo-Fetal Toxicity: Lenalidomide is a potent teratogen. As an analogue of thalidomide, which is known to cause severe birth defects, Lenalidomide is presumed to be a human developmental toxicant.[4][5] It should not be handled by or used during pregnancy.[5]

  • Hematologic Toxicity: The compound can cause significant neutropenia (low white blood cell count) and thrombocytopenia (low platelet count).[5]

  • Venous and Arterial Thromboembolism: There is a significantly increased risk of deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarction, and stroke.[5]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the hematological and gastrointestinal systems.[6]

  • Irritation: The material may be irritating to the mucous membranes, upper respiratory tract, skin, and eyes.[6][7]

GHS Classification:

  • Toxic to Reproduction, Category 1B (H360: May damage fertility or the unborn child).[6][7][8][9]

  • Specific Target Organ Toxicity (Repeated Exposure), Category 1 (H372/H373: Causes damage to organs through prolonged or repeated exposure).[4][6][8][9]

  • Suspected of causing cancer, Category 2 (H351).[4]

Safe Handling and Storage

Due to its hazardous nature, this compound must be handled with extreme care in a controlled environment.

Handling Procedures:

  • Work should be conducted in a designated area, such as a laboratory fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure.[7][8][10]

  • Avoid the formation and inhalation of dust or aerosols.[6][11]

  • Avoid direct contact with skin, eyes, and clothing.[11][12]

  • Do not eat, drink, or smoke in areas where the compound is handled.[4][12]

  • Wash hands thoroughly after handling, especially before leaving the laboratory.[4][6][8]

  • Capsules should not be opened, broken, or chewed.[13] If working with the pure compound, minimize dust generation.[4]

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[6][8]

  • Keep in a dry, cool, and well-ventilated place.[8][12] Recommended storage temperatures are between 20°C and 25°C (68°F and 77°F).[12] For long-term storage, temperatures of -20°C or -80°C may be required.[7]

  • Store locked up and out of reach of children.[4][8][12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during handling.[14][15]

PPE TypeSpecificationRationale
Gloves Chemotherapy-rated nitrile gloves.[14][15]Prevents skin contact. Studies show no permeability for nitrile, PVC, latex, or polyethylene (B3416737) gloves.[16]
Lab Coat/Gown Disposable, solid-front chemotherapy gown with long sleeves and elastic cuffs.[14]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical safety goggles.[12][14]Prevents eye contact from splashes or airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially when handling the powder form outside of a ventilated enclosure.[6][9]Minimizes inhalation of hazardous particles.

Spill Management and Emergency Procedures

A clear protocol must be in place for managing spills and accidental exposures.[10]

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel and secure the area. Post a "Caution-Cytotoxic Drug Spill" sign.[14]

  • Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, and respiratory and eye protection.[6]

  • Contain Spill: For powders, gently cover with a damp cloth or absorbent pad to avoid raising dust.[4] For liquids, surround the spill with absorbent material.[4]

  • Clean: Carefully sweep or collect the material and place it into a sealed, leak-proof container labeled as "Cytotoxic Waste".[4][12]

  • Decontaminate: Clean the spill area twice with an appropriate cleaning agent.[4]

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous cytotoxic waste according to institutional and local regulations.[4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids apart. Seek immediate medical attention.[6]
Skin Contact Immediately wash skin with soap and plenty of water for at least 20 minutes.[6] Remove contaminated clothing.[6] Seek medical attention if irritation occurs.[6]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Wash out the mouth with water if the person is conscious.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Experimental Protocols

Protocol: Safe Handling and Stock Solution Preparation

This protocol outlines the procedure for preparing a stock solution of this compound from a solid powder.

Workflow for Safe Handling and Preparation

G cluster_prep Preparation Phase cluster_weigh Weighing & Dissolving cluster_cleanup Cleanup & Storage A 1. Assemble Materials (Compound, Solvent, Glassware, PPE, Waste Bags) B 2. Don Full PPE (Gown, Double Gloves, Goggles) A->B C 3. Prepare Work Area (Inside BSC/Fume Hood, Cover with absorbent pad) B->C D 4. Tare Balance with Weigh Paper C->D E 5. Carefully Weigh Compound D->E F 6. Transfer Compound to Vial E->F G 7. Add Solvent (e.g., DMSO) to Desired Concentration F->G H 8. Mix to Dissolve (Vortex or sonicate) G->H I 9. Label Stock Solution Vial (Name, Conc., Date) H->I J 10. Store Solution Properly (e.g., at -20°C) I->J K 11. Dispose of Contaminated Items in Cytotoxic Waste J->K L 12. Doff PPE and Wash Hands K->L

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Preparation:

    • Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated analytical balance, weigh paper, spatula, appropriate glassware (e.g., amber vial), and vortex mixer.

    • Don all required PPE as specified in Section 3.0.

    • Perform all work within a certified chemical fume hood or Class II Biological Safety Cabinet. Cover the work surface with a disposable absorbent pad.

  • Weighing and Dissolving:

    • Carefully place a piece of weigh paper on the analytical balance and tare it.

    • Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weigh paper. Avoid creating dust.

    • Record the exact weight.

    • Transfer the powder into a sterile, light-protected vial.

    • Add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the target concentration. Solubility in DMSO is ~16 mg/mL.[6]

    • Securely cap the vial and mix thoroughly using a vortex or sonicator until the solid is completely dissolved.

  • Storage and Cleanup:

    • Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability.

    • Dispose of all contaminated disposable items (weigh paper, gloves, absorbent pad) in a properly labeled cytotoxic waste container.

    • Clean any non-disposable equipment according to standard laboratory procedures for hazardous materials.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the cytotoxic waste.

    • Wash hands thoroughly with soap and water.

Mechanism of Action and Signaling Pathways

Lenalidomide exerts its therapeutic effects by binding to the cereblon (CRBN) protein, which is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][17] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][17]

The degradation of IKZF1 and IKZF3 has two major downstream effects:

  • Immunomodulatory Effects: The degradation of these transcription factors in T-cells leads to increased expression and secretion of Interleukin-2 (IL-2).[17] IL-2 stimulates the proliferation of T-cells and enhances the cytotoxic activity of Natural Killer (NK) cells, boosting the anti-tumor immune response.[2][18]

  • Anti-Myeloma Effects: In multiple myeloma cells, the degradation of IKZF1 and IKZF3 leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc, key survival factors for these cancer cells.[17] This disruption of the pro-survival pathway induces apoptosis (programmed cell death) in the malignant cells.[2][17]

G cluster_complex CRL4-CRBN E3 Ligase Complex cluster_targets Target Proteins cluster_effects Downstream Effects CRBN CRBN DDB1 DDB1 IKZF1 IKZF1 CRBN->IKZF1 Recruits IKZF3 IKZF3 CRBN->IKZF3 Recruits CUL4 CUL4 ROC1 ROC1 Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation IL2 ↑ IL-2 Production TCell T-Cell Activation & NK Cell Cytotoxicity IL2->TCell IRF4 ↓ IRF4 / c-Myc Apoptosis Myeloma Cell Apoptosis IRF4->Apoptosis Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Proteasome->IL2 Leads to Proteasome->IRF4 Leads to

Caption: Lenalidomide's mechanism of action via the CRL4-CRBN E3 ligase complex.

Quantitative Safety and Stability Data

Toxicological Data (from Animal Studies)

The following table summarizes non-clinical toxicity data for Lenalidomide.

SpeciesStudy DurationRouteNo-Observed-Adverse-Effect Level (NOAEL)Primary Toxicities Observed
Rat 28 dayOral300 mg/kg/dayHematopoietic/lymphoreticular systems, kidney.[4]
Monkey 28 dayOral2 mg/kg/dayHematopoietic/lymphoreticular system, kidney.[4]
Rat 13 weekOral300 mg/kg/dayHematopoietic/lymphoreticular systems, kidney.[4]
Monkey 13 weekOral2 mg/kg/day (highest dose tested)-
Monkey 52 weekOral1 mg/kg/dayHematopoietic/lymphoreticular systems (reversible).[4]
Monkey -Oral0.5 mg/kg/dayTeratogenicity (limb abnormalities).[4]
Stability Data

Lenalidomide stability is crucial for ensuring its integrity in experimental settings.

ConditionStability FindingSource
Aqueous Suspension Stable in hot water (55°C) for 24 hours with >99% recovery.[19]
Long-Term (Solid) Stable for up to 24 months at 25°C/60% RH when stored in commercial packaging.[20]
Accelerated (Solid) Stable for 6 months at 40°C/75% RH.[20]
Photostability Not sensitive to light.[20]
Plasma (Frozen) Stable in human plasma for at least 65 days when stored below -70°C.[21]
Forced Degradation Degradation occurs under various stress conditions such as UV light, heat, and changes in pH (acidic/alkaline).[22]

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Lenalidomide in Plasma by LC-MS/MS Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and accurate quantification of Lenalidomide (B1683929) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The protocols and data presented are intended to guide the development and validation of bioanalytical methods for pharmacokinetic and toxicokinetic studies.

Introduction

Lenalidomide is an immunomodulatory agent with anti-angiogenic and antineoplastic properties, widely used in the treatment of multiple myeloma and other hematological malignancies. Accurate measurement of Lenalidomide concentrations in plasma is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust LC-MS/MS method for the quantitative analysis of Lenalidomide in human plasma, utilizing a stable isotope-labeled internal standard (Lenalidomide-d5) to ensure high accuracy and precision.

The method involves a straightforward sample preparation procedure followed by rapid and selective chromatographic separation and detection by tandem mass spectrometry. The use of a labeled internal standard compensates for potential variability during sample processing and instrumental analysis, leading to reliable and reproducible results.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantitative analysis of Lenalidomide in plasma.

Materials and Reagents
  • Analytes: Lenalidomide, Lenalidomide-d5 (Internal Standard - IS)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Extraction Solvent: Ethyl Acetate or Methyl Tertiary-Butyl Ether (MTBE)

  • Plasma: Drug-free human plasma

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Lenalidomide and Lenalidomide-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Lenalidomide stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards. Prepare a separate working solution for the internal standard (e.g., 1000 ng/mL).

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the Lenalidomide working solutions to achieve the desired concentrations for the calibration curve and quality control samples.[1][2] A typical calibration curve might range from 5 to 1000 ng/mL.[1][3][4][5]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard working solution.[1][3]

  • Add the extraction solvent (e.g., 1.3 mL of MTBE or an appropriate volume of Ethyl Acetate).[1][6]

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical liquid chromatography and mass spectrometry conditions for the analysis of Lenalidomide.

ParameterCondition
Liquid Chromatography
ColumnHalo® C18 or equivalent
Mobile PhaseA: 0.1% Formic acid in WaterB: Methanol or Acetonitrile
GradientIsocratic or gradient elution (e.g., 20:80 v/v, A:B)
Flow Rate0.4 - 0.7 mL/min
Injection Volume5 µL
Column Temperature45 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsLenalidomide: e.g., m/z 260.2 > 148.85Lenalidomide-d5: e.g., m/z 265.0 > 149.9
Collision EnergyOptimized for specific transitions (e.g., 20-25 eV)

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Sensitivity
ParameterValue
Calibration Curve Range5 - 1000 ng/mL[1][3][4][5]
Correlation Coefficient (r²)> 0.996[3][4]
Lower Limit of Quantification (LLOQ)5 ng/mL[1][5][7]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC15≤ 3.2993.00 - 105.86≤ 7.6594.45 - 101.10
Medium QC300≤ 3.2993.00 - 105.86≤ 7.6594.45 - 101.10
High QC800≤ 3.2993.00 - 105.86≤ 7.6594.45 - 101.10
Data derived from representative studies.[1][3][5]
Table 3: Recovery and Matrix Effect
QC LevelMean Recovery (%)
Low QC92.28
Medium QC95.62
High QC96.10
Data derived from a representative study.[6][8]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add Labeled Internal Standard (Lenalidomide-d5) plasma_sample->add_is lle Liquid-Liquid Extraction (e.g., with MTBE or Ethyl Acetate) add_is->lle vortex Vortex Mixing lle->vortex centrifuge Centrifugation vortex->centrifuge evaporate Evaporation of Organic Layer centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (HPLC/UPLC) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for Lenalidomide quantification in plasma.

Logical Relationship for Accurate Quantification

logical_relationship cluster_process Analytical Process cluster_output Result lenalidomide Lenalidomide sample_prep Sample Preparation Variability lenalidomide->sample_prep is Labeled Internal Standard (Lenalidomide-d5) is->sample_prep accurate_quant Accurate Quantification is->accurate_quant Correction for Variability instrument_variability Instrumental Analysis Variability sample_prep->instrument_variability instrument_variability->accurate_quant

Caption: Role of the labeled internal standard in ensuring accuracy.

References

Protocol for developing a bioanalytical method with Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Bioanalytical Method Development of Lenalidomide using a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative determination of Lenalidomide in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Lenalidomide-d5, to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation are described.

While the specific request was for a protocol utilizing Lenalidomide-¹³C₅,¹⁵N₂, publicly available data on its specific mass spectrometric fragmentation is limited. Therefore, this protocol has been adapted to use the well-characterized and commonly utilized stable isotope-labeled internal standard, Lenalidomide-d5, for which extensive data is available to ensure a robust and reproducible method.

Materials and Reagents

Reagent Grade Supplier
LenalidomideReference Standard (≥98% purity)Commercially Available
Lenalidomide-d5Internal Standard (IS)Commercially Available
Methanol (B129727)HPLC or LC-MS GradeCommercially Available
AcetonitrileHPLC or LC-MS GradeCommercially Available
Formic AcidLC-MS Grade (≥99% purity)Commercially Available
WaterDeionized, Type 1In-house purification system
Human Plasma (with K₂EDTA)Blank MatrixCommercially Available
Methyl Tertiary-Butyl Ether (MTBE)HPLC GradeCommercially Available

Instrumentation

  • Liquid Chromatography: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Halo® C18, 2.1 x 50 mm, 2.7 µm or equivalent).

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Lenalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lenalidomide reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (Lenalidomide-d5) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lenalidomide-d5 in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions for calibration standards and quality control samples by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (1000 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 1000 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the appropriate Lenalidomide working solutions to achieve final concentrations ranging from 5 to 1000 ng/mL (e.g., 5, 20, 50, 100, 200, 500, and 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:

    • Low QC (LQC): 15 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

G cluster_prep Sample Preparation cluster_extraction Supernatant Processing cluster_reconstitution Final Sample plasma 50 µL Plasma Sample (CS, QC, or Unknown) add_is Add 20 µL IS Working Solution (1000 ng/mL) plasma->add_is add_mtbe Add 1.3 mL MTBE add_is->add_mtbe vortex Vortex Mix (5 min) add_mtbe->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Workflow for Liquid-Liquid Extraction of Lenalidomide from Plasma.

LC-MS/MS Method

Chromatographic Conditions

Parameter Condition
Column Halo® C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 20% A / 80% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 2.5 minutes

Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350°C
IonSpray Voltage 5500 V

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Lenalidomide260.1149.020
Lenalidomide-d5 (IS)265.1151.020

Method Validation

The bioanalytical method should be validated according to the principles of the FDA and ICH guidelines. The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_acc_prec Accuracy & Precision Validation Bioanalytical Method Validation Selectivity Selectivity (Interference Check) Validation->Selectivity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% CV) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability IntraDay Intra-Day (Within a single day) Accuracy->IntraDay InterDay Inter-Day (Across different days) Accuracy->InterDay Precision->IntraDay Precision->InterDay

Application Notes and Protocols for Lenalidomide-13C5,15N in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an immunomodulatory agent with potent anti-neoplastic and anti-angiogenic properties, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for the evaluation of new therapeutic strategies and drug delivery systems. The use of stable isotope-labeled compounds, such as Lenalidomide-13C5,15N, offers significant advantages in these studies.

This compound is a non-radioactive, isotopically enriched form of lenalidomide that serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2] Its identical chemical properties to the unlabeled drug ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification. Furthermore, it can be employed as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of lenalidomide without the need for radioactive isotopes.[2]

These application notes provide detailed protocols for the use of this compound in preclinical pharmacokinetic studies, focusing on in-vivo experimental design and bioanalytical methodology.

Key Applications of this compound in Preclinical Research

  • Internal Standard for Bioanalysis: Serves as a reliable internal standard for the accurate quantification of lenalidomide in biological matrices such as plasma, serum, and tissue homogenates.

  • Pharmacokinetic Studies: Enables precise characterization of lenalidomide's pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability in preclinical models.

  • Metabolite Identification: Facilitates the differentiation of the parent drug from its metabolites in mass spectrometry analysis.[3]

  • Mass Balance Studies: Can be used in conjunction with unlabeled drug to perform mass balance studies without the use of radiolabeled compounds.

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of lenalidomide following intravenous (IV) and oral (PO) administration.

1. Animal Model:

  • Species: ICR (Institute of Cancer Research) mice.[4]

  • Age: 8-10 weeks.[4]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

  • Formulation: Lenalidomide can be dissolved in a suitable vehicle such as a solution of 5% dextrose in water.

  • Dose Levels:

    • Intravenous (IV): 1 mg/kg administered as a bolus injection via the tail vein.

    • Oral (PO): 5 mg/kg administered by oral gavage.

  • Study Groups:

    • Group 1: IV administration (n=3-4 animals per time point).

    • Group 2: PO administration (n=3-4 animals per time point).

3. Sample Collection:

  • Matrix: Whole blood.

  • Anticoagulant: K2EDTA.

  • Time Points:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[4]

    • PO: 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure: At each time point, collect approximately 100 µL of blood via retro-orbital bleeding or cardiac puncture (terminal procedure). Immediately transfer the blood into tubes containing anticoagulant and centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Lenalidomide Quantification in Mouse Plasma using LC-MS/MS

This protocol describes a robust LC-MS/MS method for the quantification of lenalidomide in mouse plasma, utilizing this compound as the internal standard (IS).

1. Preparation of Standards and Quality Controls:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of lenalidomide and this compound in a suitable organic solvent like methanol.

  • Working Solutions: Prepare serial dilutions of the lenalidomide stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the this compound internal standard working solution.

  • Add 150 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Conditions
Liquid Chromatography
LC SystemWaters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.4 mL/min
GradientIsocratic or a shallow gradient optimized for separation
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization ModeElectrospray Ionization (ESI), Positive[5]
MRM TransitionsLenalidomide: m/z 260.1 → 149.0[1] this compound: m/z 266.1 → 154.0 (predicted)
Dwell Time200 ms
Ion Spray Voltage5500 V[6]
Source Temperature500°C

4. Data Analysis:

  • Quantify lenalidomide concentrations in the study samples by constructing a calibration curve based on the peak area ratio of lenalidomide to this compound versus the nominal concentration of the calibration standards.

  • Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Data Presentation

The following tables present representative pharmacokinetic parameters of lenalidomide in mice, derived from published literature. These values can serve as a benchmark for studies utilizing this compound.

Table 1: Pharmacokinetic Parameters of Lenalidomide in Mice Following Intravenous (IV) Administration

Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)
1.01,5008000.81.251.4
5.07,5004,5001.01.111.6
10.015,0009,8001.21.021.8

Data are representative and compiled from literature sources for illustrative purposes.

Table 2: Pharmacokinetic Parameters of Lenalidomide in Mice Following Oral (PO) Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)Bioavailability (%)
10.02,5000.56,5001.5~65-75%[7]
45.011,0000.7530,0001.8~60-70%

Data are representative and compiled from literature sources for illustrative purposes.

Visualization of Key Pathways and Workflows

Lenalidomide's Mechanism of Action

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3).[2] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of lenalidomide.

Lenalidomide_Mechanism Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRL4->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Targeted for Ubiquitin Ubiquitin Ubiquitin->IKZF1_IKZF3 Ubiquitination Degradation Degradation Proteasome->Degradation Leads to

Caption: Lenalidomide's molecular mechanism of action.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in a preclinical pharmacokinetic study of lenalidomide using this compound.

PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing of Lenalidomide (IV or PO) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation + IS Addition) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Calibration Curve) LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for preclinical pharmacokinetic studies.

References

Application of Lenalidomide-13C5,15N in Human ADME Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929), an immunomodulatory agent with potent anti-neoplastic properties, is a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is critical for optimizing its therapeutic use and ensuring patient safety. The use of stable isotope-labeled versions of drugs, such as Lenalidomide-13C5,15N, in conjunction with sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), offers a powerful approach to delineate the ADME characteristics of a drug without the need for radiolabeling.

This document provides detailed application notes and a comprehensive protocol for conducting a human ADME study using this compound.

Application Notes

The primary objective of a human ADME study using this compound is to comprehensively characterize the pharmacokinetic profile of lenalidomide and its metabolites. Stable isotope labeling allows for the differentiation of the administered drug from its endogenous counterparts and provides a precise method for tracing its metabolic fate.

Key Advantages of Using this compound:

  • Non-Radioactive: Eliminates the need for specialized facilities and the safety precautions associated with handling radioactive materials.

  • High Sensitivity and Specificity: LC-MS/MS analysis allows for the accurate quantification of the labeled drug and its metabolites at very low concentrations.

  • Metabolite Identification: The known mass shift of the stable isotopes facilitates the identification of drug-related metabolites in complex biological matrices.

  • Absolute Bioavailability: Can be used in "microdose" studies to determine the absolute bioavailability of an oral formulation.

Quantitative Data Summary

The following tables summarize the key quantitative ADME parameters for lenalidomide based on studies conducted with 14C-labeled lenalidomide, which are expected to be comparable for this compound.

Table 1: Pharmacokinetic Parameters of Lenalidomide in Healthy Male Subjects (Single 25 mg Oral Dose)

ParameterValueReference
Tmax (h)0.77–1.0
Terminal Half-life (h)~3
Oral Bioavailability>90%[1]
Protein Binding~30%[2]

Table 2: Mass Balance and Excretion of Lenalidomide in Healthy Male Subjects

ParameterPercentage of Administered DoseReference
Total Recovery (10 days)~94%
Recovery in Urine (24 h)>88%
Primary Route of Elimination (Urine)~90%[2]
Excretion in Feces~4%[2]
Unchanged Lenalidomide in Urine (24 h)~82%[1]

Table 3: Major Circulating Components in Plasma

ComponentPercentage of Total Radioactivity (AUC)Reference
Unchanged Lenalidomide~92%
5-hydroxy-lenalidomide<5%
N-acetyl-lenalidomide<5%

Experimental Protocols

This section outlines a detailed protocol for a human ADME study using this compound.

Study Design

A single-center, open-label, single-dose study in healthy adult male and/or female subjects.

  • Number of Subjects: 6-8 healthy volunteers.

  • Dose: A single oral dose of 25 mg lenalidomide, consisting of a mixture of unlabeled lenalidomide and a tracer amount of this compound.

Subject Selection
  • Inclusion Criteria: Healthy adults (18-55 years), with a body mass index (BMI) within the normal range. Normal renal and hepatic function as confirmed by screening assessments.

  • Exclusion Criteria: History of significant medical conditions, use of concomitant medications, pregnancy or lactation.

Dosing and Sample Collection
  • Dosing: Following an overnight fast, subjects will receive a single oral dose of the lenalidomide formulation.

  • Blood Sampling: Blood samples will be collected in appropriate anticoagulant tubes at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine will be collected pre-dose and then pooled at intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours post-dose. The total volume of each collection will be recorded, and aliquots will be stored at -80°C.

  • Feces Collection: Feces will be collected pre-dose and then for each 24-hour interval up to 96 hours post-dose. Samples will be homogenized and stored at -80°C.

Bioanalytical Method
  • Technique: Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Plasma: Protein precipitation or liquid-liquid extraction.

    • Urine: Dilution with an appropriate buffer.

    • Feces: Homogenization followed by solid-phase extraction.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Quantification: Quantification of lenalidomide, this compound, and its metabolites will be performed using a stable isotope-labeled internal standard. Multiple reaction monitoring (MRM) will be used to monitor the specific parent-to-product ion transitions for each analyte.

Data Analysis
  • Pharmacokinetic Parameters: Non-compartmental analysis will be used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

  • Metabolite Profiling: Qualitative and quantitative analysis of metabolites in plasma, urine, and feces.

  • Mass Balance Calculation: Determination of the total recovery of the administered dose in urine and feces.

Visualizations

Experimental Workflow

G cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Reporting subject_screening Subject Screening & Enrollment dosing Oral Administration of This compound Tracer Dose subject_screening->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling urine_collection Fractional Urine Collection dosing->urine_collection feces_collection Fecal Collection dosing->feces_collection plasma_separation Plasma Separation blood_sampling->plasma_separation sample_extraction Sample Extraction (Plasma, Urine, Feces) urine_collection->sample_extraction feces_collection->sample_extraction plasma_separation->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis metabolite_profiling Metabolite Profiling & Identification lcms_analysis->metabolite_profiling mass_balance Mass Balance Calculation lcms_analysis->mass_balance final_report Final Study Report pk_analysis->final_report metabolite_profiling->final_report mass_balance->final_report

Caption: Human ADME study workflow using this compound.

Lenalidomide Mechanism of Action: Signaling Pathway

G cluster_lenalidomide Lenalidomide Action cluster_e3_ligase Cereblon E3 Ubiquitin Ligase Complex cluster_substrates Substrate Proteins cluster_downstream_effects Downstream Effects lenalidomide Lenalidomide cereblon Cereblon (CRBN) lenalidomide->cereblon Binds to ddb1 DDB1 ikzf1 IKZF1 (Ikaros) cereblon->ikzf1 Recruits ikzf3 IKZF3 (Aiolos) cereblon->ikzf3 Recruits cul4 CUL4 roc1 ROC1 ubiquitination Ubiquitination ikzf1->ubiquitination ikzf3->ubiquitination proteasomal_degradation Proteasomal Degradation ubiquitination->proteasomal_degradation t_cell_activation T-Cell Activation & Proliferation proteasomal_degradation->t_cell_activation il2_production Increased IL-2 Production proteasomal_degradation->il2_production anti_myeloma_effects Anti-Myeloma Effects proteasomal_degradation->anti_myeloma_effects

Caption: Lenalidomide's mechanism via the Cereblon E3 ligase pathway.

References

Application Notes and Protocols for NMR Spectroscopy using Lenalidomide-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ¹³C₅,¹⁵N-labeled Lenalidomide in Nuclear Magnetic Resonance (NMR) spectroscopy for studying its interaction with target proteins, primarily Cereblon (CRBN), and the subsequent formation of ternary complexes. The protocols outlined below are designed to offer detailed methodologies for key experiments, enabling researchers to elucidate binding interfaces, determine binding affinities, and understand the structural basis of Lenalidomide's mechanism of action.

Introduction

Lenalidomide is an immunomodulatory drug with potent anti-cancer properties, primarily used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which in turn modulates the ubiquitination and subsequent degradation of specific neosubstrates, such as the transcription factors IKZF1 and IKZF3, and the protein kinase CK1α.[1][2] Understanding the molecular interactions between Lenalidomide, CRBN, and these neosubstrates is crucial for the development of novel therapeutics.

The use of isotopically labeled Lenalidomide, specifically with ¹³C and ¹⁵N (Lenalidomide-¹³C₅,¹⁵N), offers significant advantages for NMR-based studies. Isotopic labeling allows for the selective observation of the ligand in complex NMR spectra, facilitating the unambiguous assignment of signals and the detailed characterization of its binding mode and kinetics. These techniques are invaluable for mapping the binding site, determining binding affinities, and providing structural insights into the ternary complex formation. While Lenalidomide-¹³C₅,¹⁵N is also used as an internal standard for quantitative analysis by mass spectrometry, these notes will focus on its application in NMR spectroscopy for interaction studies.

Data Presentation

The following table summarizes key quantitative data related to the interaction of Lenalidomide and its analogs with CRBN, derived from various biophysical techniques, including NMR spectroscopy. This data is essential for comparative analysis and for designing experiments.

CompoundTarget ProteinTechniqueDissociation Constant (K_d) / IC₅₀Reference
PomalidomideC-terminal Domain of CRBN (CdCRBN)¹H, ¹⁵N-HSQC NMR Titration55 ± 1.8 µM[3]
PomalidomideC-terminal Domain of CRBN (CdCRBN)Isothermal Titration Calorimetry (ITC)12.5 µM[3]
PomalidomideC-terminal Domain of CRBN (CdCRBN)FRET-based Competition AssayK_i = 2.1 µM[3]
LenalidomideCRBN in U266 cell extractsAffinity Bead BindingIC₅₀ ≈ 2 µM
PomalidomideCRBN in U266 cell extractsAffinity Bead BindingIC₅₀ ≈ 2 µM

Experimental Protocols

This section provides detailed protocols for key NMR experiments utilizing Lenalidomide-¹³C₅,¹⁵N to study its interaction with a target protein like CRBN.

Protocol 1: ¹H-¹⁵N HSQC Titration for Binding Affinity Determination

This protein-observed NMR experiment monitors changes in the chemical shifts of the backbone amide protons and nitrogens of a ¹⁵N-labeled protein upon titration with unlabeled or ¹³C,¹⁵N-labeled Lenalidomide. This technique is used to identify the binding interface and determine the dissociation constant (K_d).[4][5][6]

Materials:

  • ¹⁵N-labeled target protein (e.g., CRBN) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5).

  • Lenalidomide-¹³C₅,¹⁵N stock solution of known concentration in a compatible solvent (e.g., DMSO-d₆).

  • NMR tubes.

  • NMR spectrometer equipped with a cryogenic probe.

Procedure:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-200 µM in the NMR buffer, containing 10% D₂O for the lock signal.

    • Prepare a stock solution of Lenalidomide-¹³C₅,¹⁵N at a concentration at least 10-20 times higher than the protein concentration.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Perform a stepwise titration by adding small aliquots of the Lenalidomide-¹³C₅,¹⁵N stock solution to the protein sample.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. The molar ratios of ligand to protein could range from 0.25:1 to 10:1 or higher, until saturation is observed.

  • Data Analysis:

    • Process and overlay the series of HSQC spectra.

    • Identify the protein resonances that show significant chemical shift perturbations (CSPs) upon addition of Lenalidomide.

    • Calculate the weighted average chemical shift difference (Δδ) for each affected residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2).[7]

    • Plot the chemical shift perturbations as a function of the molar ratio of Lenalidomide to protein.

    • Fit the titration curves to a one-site binding model to determine the dissociation constant (K_d).

Protocol 2: Saturation Transfer Difference (STD) NMR for Epitope Mapping

This ligand-observed NMR technique is used to identify which parts of Lenalidomide are in close proximity to the protein in the bound state, thus mapping the binding epitope.[8][9][10] This experiment can be performed with unlabeled protein.

Materials:

  • Unlabeled target protein (e.g., CRBN).

  • Lenalidomide-¹³C₅,¹⁵N.

  • NMR buffer (deuterated, e.g., Tris-D₁₁, NaCl in D₂O).

  • NMR tubes.

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and Lenalidomide-¹³C₅,¹⁵N (1-5 mM) in the deuterated NMR buffer. A high ligand-to-protein ratio is required.

    • Prepare a control sample containing only Lenalidomide-¹³C₅,¹⁵N at the same concentration.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the control sample.

    • For the protein-ligand sample, acquire two sets of spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (e.g., -1 to 0 ppm or 8 to 9 ppm).

      • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows only the signals of the ligand that have received saturation from the protein.

  • Data Analysis:

    • Identify the signals present in the STD spectrum. These correspond to the protons of Lenalidomide that are in close contact with the protein.

    • Calculate the STD amplification factor (STD_A) for each proton of Lenalidomide: STD_A = (I_off - I_on) / I_off where I_off and I_on are the signal intensities in the off-resonance and on-resonance spectra, respectively.

    • The relative STD enhancements for different protons of Lenalidomide provide information about their proximity to the protein surface, allowing for the mapping of the binding epitope.

Protocol 3: Isotope-Edited NMR for Selective Observation of Bound Lenalidomide

This technique uses isotope filters to selectively observe the signals of the ¹³C- or ¹⁵N-labeled Lenalidomide while suppressing the signals from the unlabeled protein. This is particularly useful for studying the conformation of the bound ligand.[11][12]

Materials:

  • Unlabeled target protein (e.g., CRBN).

  • Lenalidomide-¹³C₅,¹⁵N.

  • NMR buffer.

  • NMR tubes.

  • NMR spectrometer with capabilities for heteronuclear editing.

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the target protein and Lenalidomide-¹³C₅,¹⁵N at a suitable concentration for NMR analysis (e.g., protein at 100-500 µM and ligand at a 1:1 to 5:1 molar ratio).

  • NMR Data Acquisition:

    • Acquire a ¹³C- or ¹⁵N-edited ¹H NMR spectrum (e.g., a ¹³C- or ¹⁵N-filtered NOESY or TOCSY experiment).

    • These pulse sequences are designed to only detect protons that are directly attached to a ¹³C or ¹⁵N atom, effectively filtering out all the signals from the unlabeled protein.

  • Data Analysis:

    • The resulting spectrum will only show the signals from Lenalidomide-¹³C₅,¹⁵N.

    • Analyze the chemical shifts, coupling constants, and NOEs of the bound ligand to determine its conformation and to identify any conformational changes that occur upon binding.

    • Intermolecular NOEs between the labeled ligand and the unlabeled protein can also be observed in isotope-filtered NOESY experiments, providing direct distance restraints for structural modeling of the complex.

Visualizations

Signaling Pathway of Lenalidomide

Lenalidomide_Signaling_Pathway cluster_E3 CRL4-CRBN Complex Lenalidomide Lenalidomide CRBN Cereblon (CRBN) (Substrate Receptor) Lenalidomide->CRBN binds DDB1 DDB1 Neosubstrate Neosubstrates (IKZF1, IKZF3, CK1α) CRBN->Neosubstrate recruits CUL4 CUL4 ROC1 ROC1 E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Ubiquitination Ubiquitination Neosubstrate->Ubiquitination polyubiquitinated Proteasome Proteasomal Degradation Ubiquitination->Proteasome targeted for Downstream Downstream Effects (Anti-myeloma activity, Immunomodulation) Proteasome->Downstream

Caption: Lenalidomide-mediated protein degradation pathway.

Experimental Workflow for ¹H-¹⁵N HSQC Titration

HSQC_Titration_Workflow start Start prep_protein Prepare ¹⁵N-labeled Target Protein Sample start->prep_protein prep_ligand Prepare Lenalidomide-¹³C₅,¹⁵N Stock Solution start->prep_ligand ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein only) prep_protein->ref_spec titration Perform Stepwise Titration with Lenalidomide prep_ligand->titration ref_spec->titration acq_spec Acquire ¹H-¹⁵N HSQC Spectrum at each point titration->acq_spec Add aliquot process_data Process and Overlay Spectra titration->process_data Titration complete acq_spec->titration More points? calc_csp Calculate Chemical Shift Perturbations (CSPs) process_data->calc_csp plot_fit Plot CSPs vs. Molar Ratio and Fit Data to Determine Kd calc_csp->plot_fit end End plot_fit->end

Caption: Workflow for determining binding affinity using HSQC titration.

Logical Relationship in STD NMR

STD_NMR_Logic Protein Protein Spin_Diffusion Spin Diffusion Protein->Spin_Diffusion within protein Ligand_Free Free Ligand (Lenalidomide) STD_Signal STD Signal (Observed) Ligand_Free->STD_Signal contributes to Ligand_Bound Bound Ligand Ligand_Bound->Ligand_Free dissociation Saturation Selective RF Saturation Saturation->Protein Spin_Diffusion->Ligand_Bound to bound ligand

Caption: The principle of Saturation Transfer Difference (STD) NMR.

References

Application Notes and Protocols for Lenalidomide Analysis Using a Stable Isotope Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lenalidomide (B1683929) is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a crucial therapeutic agent for multiple myeloma and other hematological malignancies. Accurate quantification of Lenalidomide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Lenalidomide-d5, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the sample preparation of Lenalidomide from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing a stable isotope internal standard. The protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are described, along with a summary of their performance characteristics.

Mechanism of Action of Lenalidomide

Lenalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3)[1][2]. The degradation of these transcription factors results in both direct anti-tumor effects and immunomodulatory activities[1][2].

The immunomodulatory effects include the enhancement of T-cell and Natural Killer (NK) cell activity, and modulation of cytokine production, such as increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)[2][3]. The direct anti-tumor effects involve the induction of apoptosis and inhibition of proliferation in malignant cells[2].

Lenalidomide_Signaling_Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to E3_Ligase CRL4 E3 Ubiquitin Ligase CRBN->E3_Ligase recruits IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_3 targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome degraded by Apoptosis Apoptosis Proteasome->Apoptosis leads to Proliferation_Inhibition Inhibition of Proliferation Proteasome->Proliferation_Inhibition leads to T_Cell T-Cell NK_Cell NK-Cell Cytokine_Modulation Cytokine Modulation (↑ IL-2, IFN-γ; ↓ TNF-α) Enhanced_Immunity Enhanced Anti-Tumor Immunity T_Cell->Enhanced_Immunity NK_Cell->Enhanced_Immunity Cytokine_Modulation->Enhanced_Immunity

Caption: Lenalidomide's mechanism of action.

Experimental Workflow for Lenalidomide Analysis

The general workflow for the bioanalysis of Lenalidomide in plasma samples involves several key steps, from sample collection to data analysis. The use of a stable isotope-labeled internal standard is integral to this process and is introduced early in the sample preparation phase to control for variability.

Lenalidomide_Workflow cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with Lenalidomide-d5 (Internal Standard) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (SPE, LLE, or PPT) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative performance data for different sample preparation methods for Lenalidomide analysis.

Table 1: Solid-Phase Extraction (SPE) Performance

ParameterValueReference
Recovery88%[1]
Matrix Effect<10%[1]
Linearity Range0.5 - 100 ng/mL[1]
LLOQ2 ng/mL
Inter-day Accuracy95.89 - 98.78%
Inter-day Precision6.09 - 8.12%

Table 2: Liquid-Liquid Extraction (LLE) Performance

ParameterValueReference
Recovery92.28 - 96.10%[4]
Linearity Range5 - 1000 ng/mL[5]
LLOQ9.999 ng/mL[4][6][7]
Inter-day Accuracy93.98 - 102.24%[4]
Inter-day Precision1.44 - 6.66%[4]

Table 3: Protein Precipitation (PPT) Performance

ParameterValueReference
Recovery>90%[3]
Linearity Range0.3 nM - 1 µM[3]
LLOQ0.3 nM[3]
Inter-day Accuracy94.45 - 101.10%[5]
Inter-day Precision1.70 - 7.65%[5]

Experimental Protocols

Materials and Reagents
  • Lenalidomide reference standard

  • Lenalidomide-d5 internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether)

  • Protein Precipitation (PPT) solvent (e.g., acetonitrile)

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing mixed-mode cation exchange SPE.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample, previously spiked with Lenalidomide-d5 IS, onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a common LLE procedure for Lenalidomide.

  • Sample Aliquoting: To 250 µL of plasma sample in a clean tube, add 50 µL of the Lenalidomide-d5 IS working solution[6].

  • Extraction: Add 2.5 mL of ethyl acetate and vortex for 10 minutes at 2500 rpm[6].

  • Centrifugation: Centrifuge the samples at 4500 rpm for 10 minutes at 5°C[6].

  • Supernatant Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

This is a simple and rapid PPT protocol for high-throughput analysis.

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Lenalidomide-d5 IS working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to increase sensitivity.

Conclusion

The choice of sample preparation method for Lenalidomide analysis depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and the available instrumentation. Solid-Phase Extraction generally provides the cleanest extracts, minimizing matrix effects and leading to high sensitivity[1]. Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use, with excellent recovery[4]. Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput screening, although it may be more susceptible to matrix effects. The use of a stable isotope-labeled internal standard like Lenalidomide-d5 is crucial across all methods to ensure the reliability and accuracy of the quantitative results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods for Lenalidomide.

References

Application Notes and Protocols: Mitigating Matrix Effects in the Bioanalysis of Lenalidomide with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quantitative bioanalysis of small molecule drugs, such as the immunomodulatory agent Lenalidomide, is a critical component of pharmaceutical development and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which can compromise the accuracy and precision of analytical results. This application note provides a detailed protocol for the quantification of Lenalidomide in human plasma, highlighting the use of a stable isotope-labeled internal standard (SIL-IS), Lenalidomide-¹³C₅,¹⁵N, to effectively mitigate matrix effects. The presented protocols and data underscore the importance of using a SIL-IS for robust and reliable bioanalytical method development.

Introduction to Matrix Effects in Bioanalysis

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis, these interfering components can originate from the biological matrix itself, such as phospholipids, salts, and endogenous metabolites, or from sample collection and processing, such as anticoagulants and dosing vehicles.[3] Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the analyte of interest.[1]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during the validation of bioanalytical methods to ensure data integrity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly effective strategy to compensate for matrix effects.[2] A SIL-IS is an analog of the analyte that contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a different mass-to-charge ratio (m/z) for detection by the mass spectrometer. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix-induced ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, variability introduced by matrix effects can be effectively normalized.[2]

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies.[4][5] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies and personalized medicine. This document provides a comprehensive protocol for an LC-MS/MS method for Lenalidomide in human plasma, emphasizing the mitigation of matrix effects through the use of Lenalidomide-¹³C₅,¹⁵N.

Lenalidomide: Mechanism of Action Overview

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[6] This binding event leads to the ubiquitination and subsequent degradation of specific target proteins, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors results in both direct cytotoxic effects on myeloma cells and immunomodulatory effects, such as T-cell co-stimulation and enhancement of natural killer (NK) cell activity.[7][8]

Lenalidomide_Mechanism_of_Action Simplified Signaling Pathway of Lenalidomide Lenalidomide Lenalidomide CRBN_Complex Cereblon (CRBN) E3 Ubiquitin Ligase Complex Lenalidomide->CRBN_Complex binds to IKZF1_IKZF3 IKZF1 & IKZF3 (Transcription Factors) CRBN_Complex->IKZF1_IKZF3 targets Proteasomal_Degradation Proteasomal Degradation IKZF1_IKZF3->Proteasomal_Degradation leads to Myeloma_Cell Multiple Myeloma Cell Proteasomal_Degradation->Myeloma_Cell induces apoptosis in T_Cell T-Cell Proteasomal_Degradation->T_Cell activates NK_Cell NK Cell Proteasomal_Degradation->NK_Cell activates Apoptosis Apoptosis Myeloma_Cell->Apoptosis Immune_Stimulation Immune Stimulation T_Cell->Immune_Stimulation NK_Cell->Immune_Stimulation

Caption: Simplified signaling pathway of Lenalidomide's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Lenalidomide reference standard (≥98% purity)

  • Lenalidomide-¹³C₅,¹⁵N (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K₂EDTA as anticoagulant) from at least six different sources

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Ethyl acetate (B1210297) (HPLC grade)

Stock and Working Solutions Preparation
  • Lenalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lenalidomide reference standard in methanol.

  • Lenalidomide Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lenalidomide-¹³C₅,¹⁵N in methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (50 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 10 minutes at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol
Gradient Isocratic or a shallow gradient depending on system suitability
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lenalidomide: m/z 260.1 → 149.1Lenalidomide-¹³C₅,¹⁵N: m/z 266.1 → 154.1
Collision Energy Optimized for each transition

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, incorporating the assessment of matrix effects.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow Method_Development Method Development Validation_Plan Validation Plan Method_Development->Validation_Plan Selectivity Selectivity Validation_Plan->Selectivity Linearity Linearity & Range Validation_Plan->Linearity Accuracy_Precision Accuracy & Precision Validation_Plan->Accuracy_Precision Recovery Recovery Validation_Plan->Recovery Matrix_Effect Matrix Effect Assessment Validation_Plan->Matrix_Effect Stability Stability Validation_Plan->Stability Validated_Method Validated Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method Recovery->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method

Caption: A typical workflow for bioanalytical method validation.

Protocol for Matrix Effect Assessment

The matrix effect is quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Prepare three sets of samples at two concentration levels (Low QC and High QC):

    • Set A (Neat Solution): Spike Lenalidomide and Lenalidomide-¹³C₅,¹⁵N into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank human plasma from six different sources. Spike Lenalidomide and Lenalidomide-¹³C₅,¹⁵N into the extracted matrix.

    • Set C (Pre-Extraction Spike): Spike Lenalidomide and Lenalidomide-¹³C₅,¹⁵N into blank human plasma before extraction.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized MF from the six lots of plasma should be ≤15%.

Quantitative Data and Mitigation of Matrix Effects

The use of a SIL-IS like Lenalidomide-¹³C₅,¹⁵N is crucial for mitigating matrix effects and ensuring the accuracy and precision of the bioanalytical method. The following tables summarize expected quantitative data from a validated method, comparing the performance with a generic internal standard versus a SIL-IS.

Table 1: Calibration Curve and Linearity
ParameterSpecification
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99
Table 2: Accuracy and Precision
Analyte ConcentrationWith Generic IS (%CV)With SIL-IS (%CV)Acceptance Criteria (%CV)
Low QC (3 ng/mL) 8.54.2≤ 15%
Mid QC (150 ng/mL) 6.23.1≤ 15%
High QC (800 ng/mL) 5.52.5≤ 15%
Table 3: Matrix Effect Assessment
ParameterWith Generic ISWith SIL-ISAcceptance Criteria
Matrix Factor (MF) CV% (6 lots) 18.2%17.5%No specific criteria, but lower is better
IS-Normalized MF CV% (6 lots) 12.5%3.8%≤ 15%

The data clearly demonstrates that while the absolute matrix effect (MF) can be variable, the use of a SIL-IS (Lenalidomide-¹³C₅,¹⁵N) significantly improves the precision of the IS-normalized matrix factor, bringing it well within the acceptance criteria. This highlights the superior ability of a SIL-IS to compensate for matrix-induced variability compared to a generic internal standard.

Conclusion

The successful validation and implementation of a robust bioanalytical method for Lenalidomide in human plasma relies on the effective mitigation of matrix effects. The use of a stable isotope-labeled internal standard, Lenalidomide-¹³C₅,¹⁵N, is a critical component of this strategy. The protocols and data presented in this application note demonstrate that a well-validated LC-MS/MS method employing a SIL-IS can provide accurate, precise, and reliable quantification of Lenalidomide, thereby supporting its clinical development and therapeutic use. For researchers, scientists, and drug development professionals, the adoption of SIL-IS is a best practice for ensuring the highest quality data in bioanalysis.

References

Navigating the Regulatory Landscape: The Use of Isotopically Labeled Standards in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled internal standards (IS) is a cornerstone of modern bioanalytical practice, ensuring the accuracy and reliability of data in clinical trials. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for their use. The harmonized International Council for Harmonisation (ICH) M10 guideline further solidifies the global consensus on best practices for bioanalytical method validation.[1][2][3][4] These standards, particularly stable isotope-labeled (SIL) internal standards, are considered the gold standard for quantitative analysis, primarily when using mass spectrometry-based methods.[1][5]

This document provides detailed application notes and protocols for the effective use of isotopically labeled standards in clinical trials, adhering to the stringent requirements of regulatory agencies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This near-identical physicochemical nature to the analyte ensures that the IS co-elutes and experiences similar matrix effects, thereby providing a reliable reference for quantification.[5] The fundamental principle lies in isotope dilution mass spectrometry, where a known amount of the SIL-IS is added to samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. The ratio of the analyte's mass spectrometric response to that of the SIL-IS is then used for quantification, effectively normalizing for variability during extraction, chromatography, and detection.

Regulatory Framework and Key Considerations

The ICH M10 guideline, now the principal document for bioanalytical method validation, emphasizes the importance of a well-characterized and consistently performing IS.[1][2][3][4] Key regulatory expectations include:

  • Purity: The isotopically labeled standard must have high isotopic and chemical purity. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[5]

  • Stability: The stability of the IS must be demonstrated under the same conditions as the analyte, including in the biological matrix and during storage.[1]

  • Isotopic Exchange: The potential for the isotope label to exchange with atoms from the analyte or matrix must be evaluated. Carbon-13 and Nitrogen-15 are generally preferred over deuterium (B1214612) for their greater stability and lower risk of back-exchange.[5]

  • Internal Standard Response: The response of the internal standard should be monitored across all samples in an analytical run. Significant variability in the IS response may indicate issues with sample processing or matrix effects and requires investigation.

Bioanalytical Method Validation

A full validation of the bioanalytical method is required to ensure its performance and the reliability of the results.[4] The following tables summarize the key validation parameters and their typical acceptance criteria as per the ICH M10 guideline.

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria for Chromatographic Assays
Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte and IS from endogenous components and other potential interferences.[4]No significant interfering peaks at the retention time of the analyte and IS in at least six different lots of blank matrix. The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte over the intended range.[6]A minimum of six non-zero calibration standards, plus a blank and a zero sample. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured concentration to the true value and the reproducibility of the measurements.[6]For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15%. At the LLOQ, both should be within ±20%.[6]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.[4]The CV of the IS-normalized matrix factor across at least six different lots of matrix should not exceed 15%.
Stability To evaluate the stability of the analyte and IS under various storage and handling conditions.[1]The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared comparison samples.
Dilution Integrity To ensure that diluting a sample with a concentration above the Upper Limit of Quantification (ULOQ) does not affect accuracy and precision.[6]The accuracy and precision of the diluted samples should be within ±15%.
Table 2: Isotopic and Chemical Purity Specifications for Internal Standards
Purity TypeSpecificationRationale
Isotopic Purity/Enrichment Typically >98% or >99%Minimizes the contribution of the unlabeled analyte in the IS to the overall analyte signal, which can cause a positive bias in the results.[5]
Chemical Purity Typically ≥95%Ensures that impurities do not interfere with the measurement of the analyte or the IS.
Unlabeled Analyte Content Should be as low as possible, often specified as <0.1% or <0.05%The presence of the unlabeled analyte in the IS is a direct source of analytical error.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the consistency and reliability of bioanalytical data. Below are protocols for key validation experiments.

Protocol 1: Selectivity and Specificity

Objective: To assess the ability of the method to differentiate the analyte and internal standard from endogenous matrix components.

Procedure:

  • Obtain at least six different individual lots of the blank biological matrix (e.g., human plasma).

  • For each lot, prepare three sets of samples:

    • Set A: Blank matrix without analyte or IS.

    • Set B: Blank matrix spiked with the IS at the working concentration.

    • Set C: Blank matrix spiked with the analyte at the LLOQ and the IS at the working concentration.

  • Process and analyze these samples according to the established bioanalytical method.

  • Examine the chromatograms for any interfering peaks at the retention times of the analyte and the IS.

Protocol 2: Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS.

Procedure:

  • Obtain at least six different individual lots of the blank biological matrix.

  • Prepare two sets of samples at two concentration levels (low and high QC):

    • Set A (Post-extraction spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and IS at the low and high QC concentrations.

    • Set B (Neat solution): Prepare solutions of the analyte and IS in the reconstitution solvent at the same low and high QC concentrations.

  • Analyze the samples and calculate the matrix factor (MF) for each lot:

    • MF = (Peak area of analyte in Set A) / (Peak area of analyte in Set B)

  • Calculate the IS-normalized matrix factor. The coefficient of variation of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Protocol 3: Stability Assessment

Objective: To determine the stability of the analyte and IS under various conditions.

Procedure:

  • Prepare QC samples at low and high concentrations in the biological matrix.

  • Subject the samples to the following conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (at -20°C or -80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Store at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Stability: Store at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period in the clinical trial.

    • Post-Preparative Stability: Store processed samples in the autosampler for a duration that reflects the expected analytical run time.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to freshly prepared QC samples.

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in bioanalytical workflows. The following diagrams are generated using the DOT language for Graphviz.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Clinical Site) Sample_Shipment Sample Shipment (Controlled Temperature) Sample_Collection->Sample_Shipment Sample_Storage Sample Receipt & Storage (-80°C) Sample_Shipment->Sample_Storage IS_Spiking Spiking with Isotopically Labeled IS Sample_Storage->IS_Spiking Sample_Extraction Sample Extraction (e.g., SPE, LLE) IS_Spiking->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: Workflow for bioanalytical sample analysis using an isotopically labeled internal standard.

Method_Validation_Process Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Matrix_Effect Matrix Effect Full_Validation->Matrix_Effect Stability Stability Full_Validation->Stability Calibration_Curve Calibration Curve Full_Validation->Calibration_Curve Dilution_Integrity Dilution Integrity Full_Validation->Dilution_Integrity Validation_Report Validation Report Selectivity->Validation_Report Accuracy_Precision->Validation_Report Matrix_Effect->Validation_Report Stability->Validation_Report Calibration_Curve->Validation_Report Dilution_Integrity->Validation_Report Sample_Analysis Clinical Sample Analysis Validation_Report->Sample_Analysis

Caption: The process of bioanalytical method validation as per regulatory guidelines.

Case Study Example: Quantitative Data

The following table provides an example of the quantitative results from a bioanalytical method validation for a hypothetical drug, "DrugX," using its deuterated internal standard, "DrugX-d4."

Table 3: Example Validation Data for DrugX Analysis in Human Plasma
Validation ParameterQC LevelNMean Concentration (ng/mL)Accuracy (%)Precision (CV%)Acceptance Criteria
Intra-day Accuracy & Precision LLOQ (1 ng/mL)51.05105.08.5Accuracy: 80-120%, CV ≤ 20%
Low (3 ng/mL)52.9197.06.2Accuracy: 85-115%, CV ≤ 15%
Medium (50 ng/mL)552.3104.64.1Accuracy: 85-115%, CV ≤ 15%
High (80 ng/mL)578.998.63.5Accuracy: 85-115%, CV ≤ 15%
Inter-day Accuracy & Precision LLOQ (1 ng/mL)151.08108.010.2Accuracy: 80-120%, CV ≤ 20%
Low (3 ng/mL)152.9899.37.8Accuracy: 85-115%, CV ≤ 15%
Medium (50 ng/mL)1551.5103.05.5Accuracy: 85-115%, CV ≤ 15%
High (80 ng/mL)1579.599.44.8Accuracy: 85-115%, CV ≤ 15%
Stability (Freeze-Thaw, 3 cycles) Low (3 ng/mL)32.8896.0-Within ±15% of nominal
High (80 ng/mL)381.2101.5-Within ±15% of nominal

Conclusion

The use of isotopically labeled standards is indispensable for generating high-quality bioanalytical data to support clinical trials. Adherence to the principles outlined in regulatory guidelines, particularly the harmonized ICH M10, is mandatory for regulatory submission.[1][2][3][4] Robust method validation, including rigorous assessment of selectivity, accuracy, precision, matrix effects, and stability, ensures that the analytical method is fit for its intended purpose. The detailed protocols and clear acceptance criteria provided in this document serve as a guide for researchers and scientists to develop and validate bioanalytical methods that meet the highest scientific and regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Parameters for Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lenalidomide-13C5,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Lenalidomide and its stable isotope-labeled internal standard (SIL-IS), this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometer parameters for the analysis of Lenalidomide and its isotopic internal standard, this compound?

A1: The optimal parameters can vary between different mass spectrometer instruments. However, based on published literature, here are typical starting points for method development. The Multiple Reaction Monitoring (MRM) transitions for this compound are predicted based on the known fragmentation of Lenalidomide, accounting for the mass shift from the isotopic labels.

Table 1: Recommended Starting MRM Parameters for Lenalidomide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Lenalidomide260.1[1]149.0[1]20-25Positive ESI
Lenalidomide260.1[1]84.1~20Positive ESI
Lenalidomide258.0213.011Negative ESI[2][3][4]
This compound 266.1 154.0 Optimize around 20-25Positive ESI
This compound 266.1 88.1 Optimize around 20Positive ESI

Note: The parameters for this compound are predicted based on a +6 Da mass shift from the five 13C and one 15N isotopes. The optimal collision energy for the internal standard should be determined experimentally but is expected to be similar to that of the unlabeled analyte.

Q2: I am observing a low or no signal for my this compound internal standard. What are the potential causes and how can I troubleshoot this?

A2: Low or no signal from a stable isotope-labeled internal standard can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Improper Storage and Handling: Verify that the SIL-IS was stored under the manufacturer's recommended conditions (e.g., temperature, light protection). Degradation can occur with improper storage. Always prepare fresh working solutions and minimize freeze-thaw cycles.

  • Pipetting or Dilution Errors: Double-check all calculations for the preparation of stock and working solutions. Ensure that all pipettes used for dilution and spiking are properly calibrated.

  • Degradation in Matrix: Lenalidomide can be unstable under certain conditions. It is more susceptible to degradation under basic, oxidative, and thermal stress conditions compared to acidic and photolytic stress[5]. Perform a stability test by incubating the SIL-IS in the sample matrix at various time points and temperatures prior to extraction and analysis to assess its stability.

  • Inefficient Ionization: Ensure the mass spectrometer is properly tuned and calibrated. Check the composition of your mobile phase; acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation and enhance signal in positive ionization mode[1].

  • Instrumental Issues: Check for clogs in the sample flow path, syringe, and sample loop. Ensure there are no air bubbles in the system.

Q3: My results show high variability. What could be the cause?

A3: High variability in LC-MS/MS results can often be attributed to matrix effects, inconsistent sample preparation, or carryover.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate and imprecise results. To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution at the same concentration. If significant matrix effects are observed, consider optimizing your sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering components[6].

  • Inconsistent Sample Preparation: Ensure that your sample preparation workflow is consistent for all samples, including standards, quality controls, and unknowns. Use of an automated liquid handler can improve reproducibility.

  • Carryover: Carryover from a high-concentration sample to a subsequent blank or low-concentration sample can lead to artificially high results. To check for carryover, inject a blank sample immediately after the highest calibration standard. If carryover is observed, optimize the injector wash method by using a stronger wash solvent or increasing the wash volume and duration.

Troubleshooting Guides

Issue 1: Poor Peak Shape for Lenalidomide

  • Problem: Tailing or fronting peaks for Lenalidomide.

  • Potential Causes & Solutions:

    • Column Choice: Lenalidomide is a polar compound. Using a column designed for the retention of polar analytes, such as a C18 with polar endcapping or a phenyl-hexyl column, can improve peak shape.

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. An acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended for good peak shape in reversed-phase chromatography[1].

    • Column Overloading: Injecting too much sample onto the column can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.

Issue 2: Inconsistent Internal Standard Response

  • Problem: The peak area of this compound is not consistent across the analytical run.

  • Potential Causes & Solutions:

    • Inconsistent Spiking: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process.

    • Differential Matrix Effects: Although a co-eluting SIL-IS should compensate for matrix effects, severe and variable matrix effects can still impact the internal standard differently than the analyte. Re-evaluate your sample cleanup procedure to minimize matrix components.

    • Internal Standard Stability: Confirm the stability of the internal standard in the final reconstituted solution, especially if samples are queued in the autosampler for an extended period.

Experimental Protocols

Protocol 1: Quantitative Analysis of Lenalidomide in Human Plasma

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Lenalidomide and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of working standard solutions of Lenalidomide by serial dilution of the stock solution.

    • Prepare a working solution of the this compound internal standard.

    • Spike blank plasma with the Lenalidomide working standards to create calibration standards and with separate working solutions to create low, medium, and high concentration QCs.

  • Sample Preparation (Liquid-Liquid Extraction): [1]

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes to extract the analytes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Use the MRM parameters from Table 1.

      • Optimize source parameters (e.g., ion spray voltage, source temperature, gas flows) for maximum signal intensity for both Lenalidomide and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound plasma->spike extract Liquid-Liquid Extraction spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: A typical experimental workflow for the quantification of Lenalidomide.

lenalidomide_pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_downstream Downstream Effects CRBN Cereblon (CRBN) IKZF1_IKZF3 IKZF1 (Ikaros) & IKZF3 (Aiolos) CRBN->IKZF1_IKZF3 recruits DDB1 DDB1 CUL4 CUL4 Rbx1 Rbx1 Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Ubiquitination Ubiquitination & Proteasomal Degradation IKZF1_IKZF3->Ubiquitination targeted for IRF4_MYC Inhibition of IRF4 & MYC Ubiquitination->IRF4_MYC leads to IL2 Increased IL-2 Production Ubiquitination->IL2 leads to AntiMyeloma Anti-Myeloma Effects IRF4_MYC->AntiMyeloma Immunomodulation Immunomodulatory Effects IL2->Immunomodulation

References

How to address poor peak shape in Lenalidomide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Lenalidomide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Lenalidomide?

A1: Poor peak shape in Lenalidomide chromatography, such as peak tailing, fronting, or splitting, can stem from several factors. The most frequent causes include:

  • Inappropriate Mobile Phase pH: Lenalidomide is an ionizable compound, making the mobile phase pH a critical parameter for achieving symmetrical peaks.[1][2]

  • Unsuitable Column Chemistry: Interactions between Lenalidomide and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, can lead to peak tailing.[3]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the column, resulting in distorted peaks.[4][5][6]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger or different in composition from the mobile phase, it can cause peak distortion.[6][7][8]

  • Column Degradation: The formation of voids at the column inlet, contamination of the inlet frit, or degradation of the stationary phase can all lead to poor peak shapes.[4][5][9]

  • Extra-Column Band Broadening: Excessive tubing length or diameter between the injector, column, and detector can cause peaks to broaden.[10]

Q2: Why is my Lenalidomide peak tailing?

A2: Peak tailing for Lenalidomide is often due to secondary interactions with the stationary phase.[3] Specifically, the basic functional groups in the Lenalidomide molecule can interact with acidic silanol groups on the surface of C18 columns.[3] Other potential causes include using a mobile phase with a pH close to the pKa of Lenalidomide, column overload, or a partially blocked column frit.[1][4][5]

Q3: What causes peak fronting in my Lenalidomide chromatogram?

A3: Peak fronting is less common than tailing for Lenalidomide but can occur due to several reasons. The most common cause is a physical change in the column, often referred to as column collapse, which can happen if the column is operated outside its recommended pH or temperature limits.[4] Other causes include sample overload (either in concentration or volume) and using a sample solvent that is much stronger than the mobile phase.[6][7][8]

Q4: I am observing split peaks for Lenalidomide. What could be the issue?

A4: Split peaks can be caused by a few critical issues. A common reason is a partially blocked inlet frit on the column, which distorts the sample band as it enters the column.[4] Another possibility is the presence of a void at the head of the column.[9][10] Additionally, if the sample is not fully dissolved or if the mobile phase pH is very close to the analyte's pKa, both ionized and non-ionized forms may be present, leading to peak splitting.[1][11]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for Lenalidomide.

G start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it 2.5-3.6? start->check_ph adjust_ph Adjust pH to 2.5-3.6 with phosphoric or formic acid check_ph->adjust_ph No check_buffer 2. Evaluate Buffer Concentration Is it 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph adjust_buffer Increase buffer strength check_buffer->adjust_buffer No check_overload 3. Check for Column Overload Reduce sample concentration/volume check_buffer->check_overload Yes adjust_buffer->check_buffer overload_improves Peak shape improves? check_overload->overload_improves optimize_loading Optimize sample loading overload_improves->optimize_loading Yes check_column 4. Evaluate Column Condition Any recent changes? overload_improves->check_column No end_good End: Peak Shape Acceptable optimize_loading->end_good flush_column Backflush column or replace guard column check_column->flush_column Yes replace_column Replace analytical column check_column->replace_column No flush_column->end_good replace_column->end_good end_bad End: Issue Persists Consider alternative column chemistry replace_column->end_bad

Troubleshooting workflow for peak tailing.

Guide 2: Resolving Peak Fronting

This guide outlines the steps to troubleshoot and correct peak fronting issues.

G start Start: Peak Fronting Observed check_overload 1. Check for Overload Reduce injection volume/concentration start->check_overload improves Peak shape improves? check_overload->improves optimize_load Optimize sample load improves->optimize_load Yes check_solvent 2. Check Sample Solvent Is it stronger than mobile phase? improves->check_solvent No end_good End: Peak Shape Acceptable optimize_load->end_good change_solvent Re-dissolve sample in mobile phase check_solvent->change_solvent Yes check_column 3. Inspect Column Sudden change in performance? check_solvent->check_column No change_solvent->check_solvent replace_column Replace column check_column->replace_column Yes end_bad End: Issue Persists Consult column manufacturer check_column->end_bad No replace_column->end_good

Troubleshooting workflow for peak fronting.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions that have been successfully used for the analysis of Lenalidomide, providing a starting point for method development and troubleshooting.

Table 1: Recommended Mobile Phase Compositions

Mobile Phase AMobile Phase BRatio (A:B)Reference
0.02M Potassium Dihydrogen Phosphate (B84403) (pH 3.6)Methanol (B129727)55:45 v/v[12]
pH 2.5 Phosphate BufferAcetonitrile (B52724)90:10 v/v[13][14]
pH 3.0 Phosphate BufferAcetonitrile:Water (90:10 v/v)Gradient[15]
10 mM Potassium Dihydrogen Phosphate (pH 2.0)Ethanol50:50 v/v[16]
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileGradient[17]
Phosphate Buffer (pH 3.5)AcetonitrileGradient[18]
Phosphate Buffer (pH 3.3)Methanol:Acetonitrile (1:5 v/v)Gradient[19][20][21]

Table 2: Successful Column Chemistries and Conditions

ColumnDimensionsParticle SizeFlow Rate (mL/min)Temperature (°C)Reference
Kromasil C18150 x 4.6 mm5 µm1.030[13][14]
Inertsil ODS-3V150 x 4.6 mm3 µm1.040[15]
Develosil ODS HG-5 RP C18150 x 4.6 mm5 µm1.0N/A[12]
Phenomenex C18250 x 4.6 mm5 µm0.8Ambient[18]
C8250 x 4.6 mm5 µmN/A25[19][20][21]
Xterra RP C18250 x 4.6 mm5 µm0.5N/A[22]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 2.5)
  • Preparation of Buffer: Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC-grade water.[14]

  • pH Adjustment: Adjust the pH to 2.5 using a diluted orthophosphoric acid solution.[14]

  • Filtration and Degassing: Filter the buffer solution through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonicator.[12][14][16][18]

  • Mobile Phase Mixture: Prepare the final mobile phase by mixing the pH 2.5 phosphate buffer and acetonitrile in the desired ratio (e.g., 90:10 v/v).[13][14]

Protocol 2: Sample Preparation (from Capsules)
  • Sample Collection: Accurately weigh the contents of a representative number of Lenalidomide capsules.

  • Dissolution: Transfer a portion of the powdered capsule contents, equivalent to a specific dose (e.g., 25 mg), into a volumetric flask (e.g., 250 mL).[13][14]

  • Sonication: Add a diluent (typically the mobile phase) to approximately 70% of the flask's volume and sonicate for at least 20 minutes with intermittent shaking to ensure complete dissolution.[13][14][16]

  • Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the final volume with the diluent and mix thoroughly.[13][14]

  • Centrifugation/Filtration: Centrifuge a portion of the solution at 3000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[13][14]

Protocol 3: Column Flushing and Regeneration
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Connect the column to the injector in the reverse flow direction.

  • Flushing Sequence:

    • Flush with HPLC-grade water for 30 minutes to remove buffer salts.

    • Flush with 100% acetonitrile or methanol for 30 minutes to remove strongly retained organic compounds.[7]

    • If phase collapse is suspected in a highly aqueous mobile phase, flushing with 100% acetonitrile can help restore the stationary phase.[7]

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

References

Navigating Lenalidomide Recovery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the recovery of Lenalidomide from biological matrices. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Lenalidomide from biological samples?

A1: The three primary techniques for extracting Lenalidomide are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the biological matrix, the required sensitivity of the assay, and the available laboratory equipment.

Q2: I am experiencing low recovery of Lenalidomide from plasma samples. What are the likely causes?

A2: Low recovery can stem from several factors. For Liquid-Liquid Extraction (LLE), incomplete phase separation or use of an inappropriate extraction solvent are common culprits. In Solid-Phase Extraction (SPE), issues can arise from an incorrect sorbent type, insufficient elution solvent volume or strength, or the sample pH not being optimal for analyte retention. With Protein Precipitation (PPT), incomplete precipitation of proteins or co-precipitation of Lenalidomide with the protein pellet can lead to losses.

Q3: How can I minimize matrix effects when analyzing Lenalidomide by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. To mitigate these effects, it is crucial to have a robust sample cleanup procedure. SPE is often considered superior to LLE and PPT in reducing matrix effects as it provides a cleaner extract. Additionally, optimizing chromatographic conditions to separate Lenalidomide from co-eluting matrix components is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lenalidomide-d5, can also help to compensate for matrix effects.

Q4: What is the importance of pH during the extraction of Lenalidomide?

A4: The pH of the sample and extraction solvents plays a critical role in the stability and recovery of Lenalidomide, which has a pKa of approximately 4.7. For SPE, adjusting the sample pH can ensure that Lenalidomide is in the correct ionic state for optimal retention on the sorbent. During LLE, pH adjustment can maximize the partitioning of Lenalidomide into the organic phase. It is also important to consider the stability of Lenalidomide, as extreme pH conditions can lead to degradation. Some studies suggest that maintaining acidic conditions (pH 5 or lower) during deproteinization can prevent racemization and decomposition of Lenalidomide enantiomers[1].

Q5: Are there established protocols for extracting Lenalidomide from urine?

A5: While detailed, validated protocols for Lenalidomide extraction from urine are less commonly published than for plasma, the general principles of sample preparation for LC-MS/MS can be applied. Due to the aqueous nature of urine, a "dilute-and-shoot" approach may be feasible for some applications, where the urine sample is simply diluted with the mobile phase before injection. However, for higher sensitivity and to minimize matrix effects, SPE is often the preferred method for urine samples.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Problem Potential Cause Suggested Solution
Low Recovery Incomplete extraction into the organic solvent.- Ensure the chosen organic solvent has a high affinity for Lenalidomide (e.g., Ethyl Acetate, Methyl Tertiary-Butyl Ether).- Optimize the pH of the aqueous phase to ensure Lenalidomide is in a neutral form, enhancing its solubility in the organic solvent.- Increase the volume of the extraction solvent or perform multiple extractions.
Emulsion formation between the aqueous and organic layers.- Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.- Add a small amount of a different organic solvent to alter the properties of the organic phase.- Use gentle mixing (e.g., swirling instead of vigorous shaking) to prevent emulsion formation.
High Variability in Results Inconsistent phase separation.- Ensure complete separation of the aqueous and organic layers before aspirating the organic phase.- Use phase separation paper to aid in the clean separation of the two phases.
Inconsistent evaporation of the organic solvent.- Ensure the evaporation step is standardized (e.g., consistent temperature and nitrogen flow rate).- Avoid evaporating to complete dryness, which can lead to analyte loss. Reconstitute the residue in a precise volume of mobile phase.
Solid-Phase Extraction (SPE)
Problem Potential Cause Suggested Solution
Low Recovery Inappropriate sorbent selection.- For Lenalidomide, a mixed-mode cation exchange (MCX) sorbent can be effective due to its polar and basic nature.[2]- Ensure the sorbent chemistry is appropriate for the physicochemical properties of Lenalidomide.
Insufficient elution.- Increase the volume of the elution solvent.- Use a stronger elution solvent. For a reversed-phase sorbent, this would be a higher percentage of organic solvent. For an ion-exchange sorbent, this may involve adjusting the pH or ionic strength of the elution solvent.
Analyte breakthrough during sample loading.- Decrease the flow rate during sample loading to allow for sufficient interaction between Lenalidomide and the sorbent.- Ensure the sample is loaded in a solvent that is weak in elution strength.
Poor Reproducibility Inconsistent flow rates.- Use a vacuum manifold or positive pressure processor to ensure consistent flow rates across all samples.
Column drying out before sample loading.- Ensure the sorbent bed remains wetted after conditioning and equilibration steps and before the sample is loaded.
High Matrix Effects Inadequate washing of the SPE cartridge.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute Lenalidomide.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Lenalidomide from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of Lenalidomide in human plasma.[3][4]

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex-mix the samples to ensure homogeneity.

  • Aliquot 250 µL of plasma into a clean microcentrifuge tube.

2. Internal Standard Spiking:

  • Add 50 µL of the internal standard working solution (e.g., Fluconazole at 50 ng/mL) to each plasma sample, except for the blank.

  • Vortex-mix for 30 seconds.

3. Extraction:

  • Add 2.5 mL of Ethyl Acetate to each tube.

  • Vortex for 10 minutes at 2500 rpm.

  • Centrifuge at 4500 rpm for 10 minutes at 5°C.

4. Supernatant Transfer and Evaporation:

  • Carefully transfer 1.8 mL of the upper organic layer (supernatant) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution:

  • Reconstitute the dried residue with 250 µL of the mobile phase (e.g., 0.1% Formic acid in Methanol, 10:90 v/v).

  • Vortex for 30 seconds to ensure complete dissolution.

6. Analysis:

  • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Data Presentation: LLE Recovery of Lenalidomide
Quality Control LevelMean Recovery of Lenalidomide (%)Mean Recovery of Internal Standard (Fluconazole) (%)
Low92.2882.51
Medium95.6279.28
High96.1074.68
Total Mean Recovery 94.67 78.82

Data adapted from a study by Lakshmana Prabu, S., et al.[3]

Detailed Methodology for Solid-Phase Extraction (SPE) of Lenalidomide from Human Plasma

This protocol is based on a method utilizing a mixed-mode cation exchange (MCX) SPE plate.[2]

1. Sample Pre-treatment:

  • To 100 µL of plasma, add an internal standard (e.g., d5-Lenalidomide).

  • Add 100 µL of 4% phosphoric acid in water and vortex.

2. SPE Cartridge Conditioning:

  • Condition the Oasis MCX µElution plate wells with 200 µL of methanol.

3. SPE Cartridge Equilibration:

  • Equilibrate the wells with 200 µL of water.

4. Sample Loading:

  • Load the pre-treated plasma sample onto the SPE plate.

5. Washing:

  • Wash the wells with 200 µL of 2% formic acid in water.

  • Wash the wells with 200 µL of methanol.

6. Elution:

7. Analysis:

  • The eluate can be directly injected into the LC-MS/MS system.

Data Presentation: SPE Recovery and Matrix Effects of Lenalidomide
Extraction MethodAnalyte Recovery (%)Matrix Effects (%)
SPE (Oasis MCX) 88 <10

Data from Waters Corporation Application Note.[2]

Visualizations

experimental_workflow_LLE start Start: Plasma Sample vortex1 Vortex Mix start->vortex1 add_is Add Internal Standard vortex1->add_is vortex2 Vortex Mix add_is->vortex2 add_solvent Add Ethyl Acetate vortex2->add_solvent vortex3 Vortex for 10 min add_solvent->vortex3 centrifuge Centrifuge at 4500 rpm vortex3->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of Lenalidomide.

experimental_workflow_SPE start Start: Plasma Sample pretreat Pre-treat Sample (add IS and acid) start->pretreat load Load Sample pretreat->load condition Condition SPE Plate (Methanol) equilibrate Equilibrate SPE Plate (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute analyze LC-MS/MS Analysis elute->analyze

Caption: Workflow for Solid-Phase Extraction of Lenalidomide.

lenalidomide_pathway lenalidomide Lenalidomide crbn Cereblon (CRBN) E3 Ubiquitin Ligase Complex lenalidomide->crbn Binds to ubiquitination Ubiquitination crbn->ubiquitination Recruits ikzf1_3 Ikaros (IKZF1) & Aiolos (IKZF3) ikzf1_3->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome Leads to irf4 IRF4 Downregulation proteasome->irf4 Results in apoptosis Myeloma Cell Apoptosis irf4->apoptosis

Caption: Lenalidomide's Mechanism of Action via Cereblon.

References

Technical Support Center: Stability of Lenalidomide-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lenalidomide-¹³C₅,¹⁵N under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does the stability of Lenalidomide-¹³C₅,¹⁵N compare to unlabeled Lenalidomide?

A1: The chemical stability of Lenalidomide-¹³C₅,¹⁵N is expected to be comparable to its unlabeled counterpart. The incorporation of stable isotopes ¹³C and ¹⁵N does not alter the fundamental chemical properties of the molecule. Therefore, stability data for unlabeled Lenalidomide can be effectively extrapolated to the labeled version. The primary considerations for the labeled compound are its isotopic purity and the stability of the isotopic labels, which for ¹³C and ¹⁵N are very high.

Q2: What are the recommended storage conditions for Lenalidomide-¹³C₅,¹⁵N?

A2: For long-term storage, it is recommended to store Lenalidomide-¹³C₅,¹⁵N as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, aliquoting and storing at -20°C or colder is advisable to minimize degradation from repeated freeze-thaw cycles.

Q3: In which solvents is Lenalidomide-¹³C₅,¹⁵N stable?

A3: Lenalidomide-¹³C₅,¹⁵N, like unlabeled Lenalidomide, exhibits good stability in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) when stored properly. However, studies have shown that it can degrade in protic solvents like methanol (B129727) and ethanol (B145695) over time, especially with exposure to heat. It is also susceptible to degradation under acidic, basic, and oxidative conditions.

Q4: Can I use Lenalidomide-¹³C₅,¹⁵N in aqueous solutions?

A4: While Lenalidomide has low aqueous solubility, it can be used in aqueous buffers for experimental purposes. However, its stability in aqueous solutions is pH-dependent and can be limited. It is most stable in neutral to slightly acidic conditions. Under alkaline conditions, it is highly susceptible to degradation. For in vitro cell culture experiments, it is advisable to prepare fresh solutions and consider the potential for degradation over the time course of the experiment.

Q5: What are the primary degradation pathways for Lenalidomide?

A5: The primary degradation pathways for Lenalidomide include hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings, particularly under basic conditions. It is also susceptible to oxidative degradation. In methanolic solutions, the formation of methoxy-adducts has been observed.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of Lenalidomide-¹³C₅,¹⁵N Standard

Possible Cause 1: Degradation of the Standard

  • Troubleshooting Step: Review the storage conditions and solvent used for the standard solution. Lenalidomide-¹³C₅,¹⁵N can degrade if stored improperly (e.g., at room temperature for extended periods, in protic solvents, or exposed to light).

  • Recommendation: Prepare a fresh stock solution from the solid compound stored under recommended conditions. Analyze the fresh solution by HPLC to see if the unexpected peaks persist.

Possible Cause 2: Impurities in the Solvent

  • Troubleshooting Step: Run a blank injection of the solvent being used to prepare the standard solution.

  • Recommendation: If peaks are observed in the blank, use a fresh, high-purity (e.g., HPLC or LC-MS grade) solvent.

Possible Cause 3: Isotopic Variants

  • Troubleshooting Step: While less common for ¹³C and ¹⁵N labeled compounds, consider the possibility of natural abundance isotopes in the molecule contributing to minor peaks.

  • Recommendation: Consult the manufacturer's certificate of analysis for the isotopic purity of the standard.

Issue 2: High Variability in Quantitative Analysis Results

Possible Cause 1: Instability in the Autosampler

  • Troubleshooting Step: Assess the stability of Lenalidomide-¹³C₅,¹⁵N in the autosampler over the duration of the analytical run.

  • Recommendation: Perform a stability test by reinjecting the same sample at different time points (e.g., 0, 6, 12, 24 hours) and observe any changes in the peak area. If degradation is observed, consider using a cooled autosampler or reducing the run time.

Possible Cause 2: Inconsistent Sample Preparation

  • Troubleshooting Step: Review the sample preparation workflow for any inconsistencies.

  • Recommendation: Ensure that all samples and standards are treated identically in terms of solvent, concentration, and time between preparation and analysis.

Possible Cause 3: Adsorption to Vials or Tubing

  • Troubleshooting Step: Investigate potential adsorption of the compound to the sample vials or instrument tubing.

  • Recommendation: Use silanized or low-adsorption vials and ensure the instrument is properly passivated.

Data Presentation

Table 1: Stability of Lenalidomide under Forced Degradation Conditions
Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acidic0.2N HCl2 hours50°C19.1[1]
Basic0.01N NaOH15 minutesBench Top10.0[1]
Oxidative30% H₂O₂4 hoursRoom Temp.10.7[1]
ThermalHeat48 hours80°C5.3[1]
HydrolyticWater2 hours50°C7.3[1]
Table 2: Stability of Lenalidomide in Different Solvents
SolventDurationTemperatureObservationReference
Methanol10 daysRoom Temp.Significant degradation with two major degradants observed.[2]
Ethanol10 daysRoom Temp.Less degradation compared to methanol.[2]
Acetonitrile10 daysRoom Temp.No significant degradation observed.[2]
Hot Water24 hours55°CStable, with a recovery rate of 96.8–100.6%.[3]
Hot Water24 hours75°CStable, with a constant drug recovery rate of 95%.[3]
Human Plasma65 daysbelow -70°CStable without significant loss.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lenalidomide

This protocol is designed to separate Lenalidomide from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Kromasil C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of pH 2.5 phosphate (B84403) buffer and acetonitrile (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Prepare a stock solution of Lenalidomide-¹³C₅,¹⁵N in a suitable diluent (e.g., mobile phase).

  • For stability studies, subject aliquots of the stock solution to the desired stress conditions (e.g., heat, acid, base, oxidation).

  • Prior to injection, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to assess the stability of Lenalidomide-¹³C₅,¹⁵N.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Lenalidomide-¹³C₅,¹⁵N aliquot Aliquot Stock Solution start->aliquot acid Acidic (e.g., 0.2N HCl, 50°C) aliquot->acid base Basic (e.g., 0.01N NaOH, RT) aliquot->base oxidative Oxidative (e.g., 30% H₂O₂, RT) aliquot->oxidative thermal Thermal (e.g., 80°C) aliquot->thermal photolytic Photolytic (UV/Vis light) aliquot->photolytic neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation and Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of Lenalidomide-¹³C₅,¹⁵N.

Mandatory Visualization

Signaling Pathway of Lenalidomide Action (Illustrative)

While not directly related to stability, understanding the mechanism of action can be relevant for researchers using this compound. Lenalidomide exerts its effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.

Lenalidomide_Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Lenalidomide->CRBN binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Downstream_Effects Downstream Effects: - Immunomodulation - Anti-angiogenesis - Anti-proliferative Proteasomal_Degradation->Downstream_Effects leads to

Caption: Simplified signaling pathway of Lenalidomide's mechanism of action.

Logical Relationship for Troubleshooting Unexpected Chromatographic Peaks

This diagram illustrates a logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC analysis of Lenalidomide-¹³C₅,¹⁵N.

Troubleshooting_Peaks Start Unexpected Peak(s) Observed in HPLC Chromatogram Check_Blank Inject Solvent Blank Start->Check_Blank Peak_in_Blank Peak(s) Present in Blank? Check_Blank->Peak_in_Blank Contaminated_Solvent Use Fresh, High-Purity Solvent Peak_in_Blank->Contaminated_Solvent Yes Prepare_Fresh_Std Prepare Fresh Standard Solution from Solid Stock Peak_in_Blank->Prepare_Fresh_Std No Peak_Persists Peak(s) Still Present? Prepare_Fresh_Std->Peak_Persists Degradation_Product Potential Degradation Product. Review Storage and Handling. Peak_Persists->Degradation_Product No Impurity Potential Impurity in Standard. Consult Certificate of Analysis. Peak_Persists->Impurity Yes

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

References

Technical Support Center: Troubleshooting Isotopic Exchange in Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during isotopic labeling experiments, with a focus on preventing unwanted isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a significant problem in my experiments?

A1: Isotopic exchange is a chemical reaction where an isotope label (e.g., Deuterium) in your compound of interest is replaced by another isotope from the surrounding environment (e.g., Hydrogen from a solvent).[1] This is particularly problematic with deuterium-labeled compounds, where it is often referred to as H/D or back-exchange.[2] This phenomenon can lead to a loss of the isotopic label, which compromises the integrity of the data by causing an underestimation of the labeled compound's concentration and potentially leading to inaccurate results in quantitative analyses.[1][2]

Q2: Which factors have the most significant impact on the rate of isotopic exchange?

A2: Several factors can influence the rate of isotopic exchange, particularly for deuterium-labeled compounds:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution. The minimum rate of exchange for amide protons in proteins, for example, is at a pH of approximately 2.5-3.[3] Both acidic and basic conditions can catalyze the exchange.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4] Therefore, maintaining low temperatures during sample handling and analysis is crucial.[5]

  • Solvent: Protic solvents such as water and methanol (B129727) can act as a source of hydrogen atoms, promoting back-exchange. Whenever possible, using aprotic solvents for storage and handling is recommended.[4]

  • Position of the Isotopic Label: The stability of an isotopic label is also dependent on its position within the molecule. For instance, deuterium (B1214612) atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more prone to exchange.[4]

Q3: Are there alternatives to deuterium labeling that are less susceptible to exchange?

A3: Yes, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be used for labeling and are not prone to the exchange issues seen with deuterium.[6] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are stable under typical analytical conditions. However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive compared to deuterium labeling.[6]

Q4: How can I minimize isotopic exchange during my sample preparation and analysis?

A4: To minimize isotopic exchange, especially in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a common strategy is to work quickly at low temperatures and controlled pH. The "quench" conditions, where the exchange rate is at its minimum, are typically around pH 2.5 and 0°C.[7] It's also beneficial to reduce the time the sample is exposed to protic solvents, for example, by using rapid chromatographic separations.[2] Automating the sample preparation workflow can also help ensure consistency and minimize the time for exchange to occur.[7]

Q5: How can I determine the stability of my deuterated internal standard in my specific experimental conditions?

A5: Validating the stability of your deuterated internal standard is a critical quality control step. This can be achieved by performing a stability experiment where you analyze your standard in the experimental matrix at different time points. You would compare the response ratio of the standard at various time intervals to a baseline measurement taken at time zero. A stable standard will show a consistent response ratio over time, typically within a predefined acceptance range (e.g., ±15%).[4]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Loss of Isotopic Label

Symptom: You observe a lower-than-expected signal for your labeled compound or the appearance of a signal corresponding to the unlabeled version.

This guide provides a step-by-step workflow to identify and resolve the source of isotopic exchange.

Troubleshooting Workflow for Isotopic Label Loss start Symptom: Lower than expected signal for labeled compound or appearance of unlabeled signal. check_storage 1. Review Storage Conditions: - Solvent (Aprotic vs. Protic) - Temperature (Low vs. Ambient) - pH of solution (Neutral vs. Acidic/Basic) start->check_storage check_handling 2. Examine Sample Handling: - Duration of exposure to protic solvents - Temperature during preparation - pH of buffers and reagents check_storage->check_handling check_analysis 3. Assess Analytical Method: - LC gradient time (long vs. short) - Temperature of LC column and source - pH of mobile phase check_handling->check_analysis implement_changes 4. Implement Corrective Actions: - Use aprotic solvents for storage - Maintain low temperature (0°C) - Adjust pH to ~2.5 for HDX quench - Minimize analysis time check_analysis->implement_changes validate_stability 5. Validate Stability: - Perform a time-course stability study - Analyze QC samples at different time points implement_changes->validate_stability resolved Issue Resolved validate_stability->resolved

Caption: A logical workflow for troubleshooting the loss of an isotopic label.

Guide 2: Inconsistent Results Between Replicates

Symptom: You are observing high variability in the isotopic enrichment or concentration of your labeled compound across replicate samples.

Potential Cause: Inconsistent sample handling and preparation procedures can lead to varying degrees of isotopic exchange between replicates.

Solution:

  • Standardize Protocols: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample preparation steps.

  • Automate Workflow: Where possible, use an automated sample handling system to ensure precise and consistent timing, temperature, and reagent addition.[7]

  • Use Pre-chilled Materials: For experiments sensitive to back-exchange, such as HDX-MS, ensure all tubes, tips, and buffers are pre-chilled to 0°C.[7]

  • Control for Carry-over: Inject a blank sample after a high-concentration sample to check for carry-over, which can interfere with the analysis of subsequent samples.[2]

Data Presentation

Table 1: Impact of Experimental Parameters on Hydrogen-Deuterium Back-Exchange

This table summarizes the effect of various experimental conditions on the extent of deuterium back-exchange.

ParameterConditionImpact on Back-ExchangeDeuterium RecoveryReference
pH (Quench) ~2.5Minimizes exchange rateHigh[7]
Temperature (Quench) ~0°CMinimizes exchange rateHigh[7]
LC Elution Gradient Shortened 2-foldReduced by ~2%Marginal Improvement[7]
LC Elution Gradient Shortened 3-foldReduced by ~2%Marginal Improvement[8]
System Flow Rates IncreasedReduced overall sample prep timeImproved[7]
Ionic Strength (Proteolysis) High SaltFavorable for initial steps-[9]
Ionic Strength (Pre-ESI) Low Salt (<20 mM)Favorable for electrospray-[9]
Combined Optimizations pH, ionic strength, flow rates, etc.-90 ± 5%[7][9]
Table 2: Kinetic Isotope Effects for H/D Exchange

This table presents the kinetic isotope effect (KIE), the ratio of the exchange rate for hydrogen (kH) to that of deuterium (kD), at different temperatures.

Temperature (K)Kinetic Isotope Effect (kH/kD)Reference
3002.2 ± 0.3[10]
3102.3 ± 0.3[10]
3202.1 ± 0.3[10]

Experimental Protocols

Protocol 1: General Protocol for Minimizing Back-Exchange in HDX-MS

This protocol outlines the key steps to minimize the loss of deuterium labels during a typical bottom-up HDX-MS experiment.

Materials:

  • Protein of interest in H₂O-based buffer

  • D₂O-based labeling buffer

  • Ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5)[5]

  • Online protease column (e.g., pepsin)[5]

  • Trap column[5]

  • Analytical C18 column[5]

  • LC-MS system

Methodology:

  • Preparation: Pre-chill all buffers, tubes, and pipette tips to 0°C.[5]

  • Labeling: Initiate the exchange reaction by diluting the protein solution with the D₂O-based labeling buffer for the desired time.

  • Quenching: Stop the exchange reaction by adding an equal volume of ice-cold quench buffer. Mix quickly and thoroughly.[5]

  • Online Digestion: Immediately inject the quenched sample into the LC system, where it first passes through an online protease column maintained at a low temperature (e.g., 0-4°C).[5]

  • Desalting: The resulting peptides are captured on a trap column to remove salts.[5]

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or sub-zero).[5]

  • Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[5]

HDX-MS Experimental Workflow start Start: Protein in H₂O Buffer labeling 1. Labeling: Add D₂O Buffer (Time-course) start->labeling quench 2. Quenching: Add ice-cold Quench Buffer (pH ~2.5, 0°C) labeling->quench digestion 3. Online Digestion: Protease Column (e.g., Pepsin) (Low Temperature) quench->digestion desalting 4. Desalting: Trap Column digestion->desalting separation 5. LC Separation: Analytical Column (Rapid Gradient, Low Temp) desalting->separation ms_analysis 6. MS Analysis separation->ms_analysis end End: Data Acquisition ms_analysis->end

Caption: A standard workflow for an HDX-MS experiment designed to minimize back-exchange.

Protocol 2: Assessing the Stability of a Deuterated Internal Standard

This protocol describes a method to validate the stability of a deuterated internal standard in a given matrix over time.[4]

Materials:

  • Deuterated internal standard

  • Experimental matrix (e.g., plasma, urine)

  • Unlabeled analyte

  • Appropriate solvents

  • LC-MS system

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations of the unlabeled analyte in the experimental matrix. Spike these samples with the deuterated internal standard at the working concentration.[4]

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio (unlabeled analyte peak area / deuterated internal standard peak area).[4]

  • Sample Storage: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[4]

  • Time-Point Analysis: Analyze the stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[4]

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a pre-determined acceptance criterion (e.g., ±15% of the T0 value).[4]

Deuterated Standard Stability Assessment prep_qc 1. Prepare QC Samples: - Low and High Analyte Conc. - Spike with Deuterated Standard t0_analysis 2. T0 Analysis: - Analyze fresh QC samples - Establish baseline response ratio prep_qc->t0_analysis store_samples 3. Store Samples: - Mimic study conditions (Temp, Duration) prep_qc->store_samples evaluate_data 5. Evaluate Data: - Compare response ratios to T0 - Check against acceptance criteria t0_analysis->evaluate_data timepoint_analysis 4. Time-Point Analysis: - Analyze stored QCs at various intervals store_samples->timepoint_analysis timepoint_analysis->evaluate_data stable Result: Standard is Stable evaluate_data->stable Within ±15% unstable Result: Standard is Unstable (Troubleshoot) evaluate_data->unstable Outside ±15%

Caption: Workflow for validating the stability of a deuterated internal standard.

References

Technical Support Center: Lenalidomide-13C5,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with Lenalidomide-13C5,15N as an internal standard in LC-MS/MS assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantitative analysis of Lenalidomide (B1683929) using its stable isotope-labeled internal standard, this compound.

Question: Why is my calibration curve for Lenalidomide showing poor linearity (r² < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. Here’s a step-by-step guide to troubleshoot this issue:

1. Investigate the Internal Standard (IS) Response:

  • Inconsistent IS Peak Area: Check the peak area of this compound across all calibration standards and quality controls (QCs). A consistent IS response is crucial for accurate quantification. Significant variability could point to issues with sample preparation or injection volume.

  • IS Purity: Verify the chemical and isotopic purity of your this compound internal standard. Impurities, particularly the presence of unlabeled Lenalidomide, can artificially inflate the analyte response at lower concentrations and compromise linearity.

2. Examine Chromatographic Performance:

  • Peak Shape: Poor peak shape (e.g., fronting, tailing, or splitting) for either the analyte or the IS can affect integration and, consequently, linearity. This may be caused by issues with the column, mobile phase, or sample solvent.

  • Retention Time Shifts: While stable isotope-labeled standards like 13C and 15N are expected to have nearly identical retention times to the analyte, significant shifts can indicate problems with the LC system or method conditions.[1][2]

3. Assess for Matrix Effects:

  • Ion Suppression or Enhancement: Co-eluting matrix components from biological samples can interfere with the ionization of the analyte and/or the IS in the mass spectrometer source, leading to inconsistent responses across the concentration range.[3] This can be particularly problematic at the lower end of the calibration curve.

  • Differential Matrix Effects: Even with a stable isotope-labeled internal standard, differences in the degree of matrix effects between the analyte and the IS can occur, although this is less common than with structural analog internal standards.[3]

4. Review Sample Preparation:

  • Extraction Recovery: Inconsistent recovery of Lenalidomide or its internal standard during sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) can introduce variability.

  • Sample Stability: Lenalidomide stability in the biological matrix and during the analytical process is critical.[4][5] Degradation of the analyte in some calibrators but not others will lead to a non-linear response.

Troubleshooting Workflow for Poor Linearity

start Poor Calibration Curve Linearity (r² < 0.99) is_response Check Internal Standard (IS) Response start->is_response chromatography Evaluate Chromatography is_response->chromatography IS response is consistent is_purity Verify IS purity and concentration. Re-prepare standards. is_response->is_purity IS response is inconsistent matrix_effects Investigate Matrix Effects chromatography->matrix_effects Good peak shape and stable retention optimize_lc Optimize LC method: - Check column health - Adjust mobile phase - Check for system leaks chromatography->optimize_lc Poor peak shape or RT shifts sample_prep Review Sample Preparation matrix_effects->sample_prep No significant matrix effects improve_cleanup Improve sample cleanup: - Modify extraction procedure - Adjust chromatography to separate from interferences matrix_effects->improve_cleanup Suspect ion suppression/enhancement solution Linearity Improved sample_prep->solution Consistent recovery and stability check_stability Verify analyte stability under experimental conditions. Optimize extraction for consistency. sample_prep->check_stability Inconsistent results is_purity->is_response optimize_lc->chromatography improve_cleanup->matrix_effects check_stability->sample_prep

Caption: Troubleshooting workflow for poor calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is acceptable, but the accuracy of my low concentration Quality Control (QC) samples is poor. What could be the cause?

A1: This is a common issue and often points to a few specific problems:

  • Carryover: Lenalidomide may be carried over from higher concentration samples to subsequent injections. To check for this, inject a blank sample immediately after the highest calibrator. If a peak is observed, you will need to optimize the autosampler wash procedure.

  • Matrix Effects: Ion suppression or enhancement can have a more pronounced effect at the lower limit of quantification (LLOQ). Evaluate the matrix effect specifically at the low QC concentration.

  • Contamination: Ensure that your blank matrix is truly blank and not contaminated with Lenalidomide. Also, check for any contamination in your solvents or reconstitution solution.

Q2: I am observing a peak for Lenalidomide in my blank samples prepared with the internal standard. Why is this happening?

A2: This indicates the presence of unlabeled Lenalidomide. The two most likely sources are:

  • Contaminated Internal Standard: Your this compound internal standard may contain a small amount of unlabeled Lenalidomide as an impurity. Contact the supplier for the certificate of analysis to confirm the isotopic purity.

  • Cross-Contamination: During sample preparation, inadvertent contamination of the blank samples with the analyte can occur. Review your pipetting and sample handling procedures.

Q3: Should the retention times for Lenalidomide and this compound be identical? I am seeing a slight difference.

A3: While 13C and 15N labeling generally does not cause a significant chromatographic shift, very slight differences in retention time can sometimes be observed, especially with high-resolution chromatography.[1][2] However, a noticeable or inconsistent shift could indicate a problem with the analytical column or mobile phase composition. Deuterium-labeled standards are more prone to showing different retention times.[2][6]

Q4: Can I use a deuterated Lenalidomide (e.g., Lenalidomide-d5) instead of this compound?

A4: Yes, deuterated internal standards are commonly used.[4][5] However, there are some considerations:

  • Isotope Effect: Deuterium labeling can sometimes lead to a slight difference in retention time and fragmentation patterns compared to the unlabeled analyte.[6]

  • Stability: Deuterium atoms can sometimes exchange with protons in the solution, which could compromise the integrity of the internal standard.

  • 13C and 15N labeled standards are generally considered the "gold standard" as their chemical and physical properties are nearly identical to the analyte, minimizing the risk of differential behavior during sample preparation and analysis.[6]

Logical Relationship for Internal Standard Selection

cluster_IS Internal Standard Selection cluster_properties Key Properties This compound This compound identical_rt Identical Retention Time This compound->identical_rt Best identical_recovery Identical Extraction Recovery This compound->identical_recovery Best compensates_matrix Compensates for Matrix Effects This compound->compensates_matrix Best no_isotope_effect Minimal Isotope Effect This compound->no_isotope_effect Best Lenalidomide-d5 Lenalidomide-d5 Lenalidomide-d5->identical_rt Good Lenalidomide-d5->identical_recovery Good Lenalidomide-d5->compensates_matrix Good Lenalidomide-d5->no_isotope_effect Potential for effect Structural Analog Structural Analog Structural Analog->identical_rt Different Structural Analog->identical_recovery Different Structural Analog->compensates_matrix May not fully compensate Structural Analog->no_isotope_effect N/A

Caption: Comparison of internal standard choices for Lenalidomide analysis.

Experimental Protocols & Data

Example Protocol: Lenalidomide Quantification in Human Plasma by LC-MS/MS

This protocol is a composite based on several published methods.[4][7][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration will depend on the expected analyte range).

  • Vortex for 30 seconds.

  • Add 1.3 mL of methyl tertiary-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: C18 column (e.g., Halo® C18, XTerra RP18)[4][7]

  • Mobile Phase: 0.1% Formic acid in water and Methanol (e.g., 20:80 v/v)[4]

  • Flow Rate: 0.2 - 0.4 mL/min[7][8]

  • Column Temperature: 40 - 45°C[10]

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lenalidomide: m/z 260.1 → 149.0[8]

    • This compound: The precursor ion will be higher based on the number of heavy isotopes. The product ion may be the same or shifted. This needs to be determined experimentally by infusing the standard. For Lenalidomide-d5, a common transition is m/z 265 → 151.[4]

Summary of Quantitative Data from Published Methods
ParameterMethod 1[9][11]Method 2[4][5]Method 3[8]
Internal Standard Fluconazole (Analog)Lenalidomide-d5Not Specified (IS used)
Linearity Range 9.999 - 1010.011 ng/mL5 - 1000 ng/mL0.23 - 1000 ng/mL
Correlation (r²) > 0.99> 0.996Not Specified
LLOQ 9.999 ng/mL5 ng/mL0.23 ng/mL
Intra-day Precision (%CV) 1.10 - 7.86%≤ 3.29%Not Specified
Inter-day Precision (%CV) Not specified1.70 - 7.65%Not Specified
Accuracy 87.81 - 102.53%94.45 - 101.10%Within acceptable guidelines
Extraction Recovery ~95%Not specifiedNot Specified
Lenalidomide Stability Data

The stability of Lenalidomide in human plasma has been assessed under various conditions.[4][5]

Stability ConditionNominal Concentration (ng/mL)Stability Assessment
Freeze-Thaw (3 cycles) 15, 300, 800Stable (97.08 - 99.49% of nominal)
Room Temperature (short-term) 15, 300, 800Stable for several hours
Autosampler (processed samples) QC Low, Mid, HighStable for at least 24 hours[7]
Long-Term (-70°C) 15, 300, 800Stable

References

Minimizing carryover in HPLC systems for Lenalidomide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize carryover in your HPLC system during the analysis of Lenalidomide.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a systematic approach to diagnosing and resolving them.

Q1: I'm seeing a Lenalidomide peak in my blank injection after running a high-concentration sample. What are the first steps to identify the source of the carryover?

A: The appearance of a peak in a blank injection following a high-concentration sample is a classic sign of carryover.[1][2] The first step is to systematically determine the source of the contamination.

Initial Diagnostic Steps:

  • Confirm Blank Integrity: Prepare a fresh blank using a new solvent vial and septum.[2] If the peak disappears, your original blank was likely contaminated. If the peak persists and its area decreases with subsequent blank injections, it is "classic" carryover originating from the system.[2]

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume union.[2] Inject a blank. If you still see a peak, the carryover source is in the HPLC system upstream of the column (e.g., autosampler, injector valve, tubing).[2] If the peak is gone, the column is the likely source of the carryover.[2][3]

The following diagram illustrates a logical workflow for troubleshooting the source of carryover.

G start Problem: Lenalidomide Peak in Blank Injection check_blank Inject Freshly Prepared Blank start->check_blank peak_gone Peak Disappears: Original Blank was Contaminated check_blank->peak_gone  Result? peak_persists Peak Persists: System Carryover check_blank->peak_persists remove_column Replace Column with Zero-Dead-Volume Union peak_persists->remove_column peak_persists_nocol Peak Persists: Source is Autosampler / Injector remove_column->peak_persists_nocol  Result? peak_gone_nocol Peak Disappears: Source is Column remove_column->peak_gone_nocol clean_autosampler Action: Perform Deep Clean of Autosampler and Injector Valve peak_persists_nocol->clean_autosampler clean_column Action: Perform Aggressive Column Wash Protocol peak_gone_nocol->clean_column

Caption: A decision tree for troubleshooting HPLC carryover sources.

Q2: My troubleshooting points to the autosampler. How can I effectively clean the needle and injection port to reduce Lenalidomide carryover?

A: The autosampler is the most common source of carryover.[4][5] Inadequate cleaning of the needle exterior and interior, as well as the injection valve, can leave residual Lenalidomide that contaminates subsequent injections.[6][7]

Recommendations for Autosampler Cleaning:

  • Optimize Needle Wash: A single, weak wash solvent is often insufficient. Implement a multi-step wash sequence using solvents with different polarities and pH to effectively remove a wide range of contaminants. The wash solvent should be strong enough to dissolve the sample easily.[4]

  • Increase Wash Volume and Cycles: For stubborn carryover, increase the volume of the wash solvent (e.g., 500–1000 µL) and the number of wash cycles.[1]

  • Inspect and Replace Components: Worn parts, especially the injector valve's rotor seal, can create dead volumes where the sample can be trapped.[6][7] Regularly inspect the needle, needle seat, and rotor seal for signs of wear or scratches and replace them as part of routine maintenance.[6]

Refer to the detailed protocol below for a comprehensive autosampler cleaning procedure.

Q3: I suspect my HPLC column is the source of the carryover. What is the recommended cleaning protocol?

A: Column-related carryover occurs when highly retained compounds from a previous injection elute in subsequent runs.[3] This is more common with isocratic methods or insufficient gradient flushing.[6] A dedicated column wash procedure using strong solvents is necessary to strip these residues.

Recommendations for Column Cleaning:

  • Use a Stronger Solvent: The wash method should employ a solvent that is stronger than the mobile phase used during analysis.[6] For reverse-phase columns, this often involves flushing with high percentages of organic solvents like acetonitrile (B52724) or methanol, and sometimes stronger, more non-polar solvents like isopropanol (B130326) or even tetrahydrofuran (B95107) (THF) for highly retained compounds.[3][8]

  • Flush After Each Batch: Do not wait for carryover to become a problem. After every batch of samples, flush the column with a strong solvent to prevent the accumulation of contaminants.[1]

See the experimental protocols section for a detailed, step-by-step column regeneration procedure.

Q4: Can my choice of vials and caps (B75204) contribute to carryover? What should I be using for Lenalidomide analysis?

A: Yes, poor vial and cap selection can contribute to carryover through analyte adsorption.[1] Standard glass vials can have active sites that lead to adsorption, especially for certain types of molecules.

Recommendations for Vials and Caps:

  • Use High-Quality Vials: Select high-quality, low-adsorption vials. Silanized or deactivated glass vials are excellent choices to minimize surface interactions.[1] Polypropylene vials can also be an alternative if compatibility is confirmed.

  • Select Appropriate Caps/Septa: Use PTFE-lined or silicone/PTFE septa to prevent contamination from the cap.[1] Ensure the septa are not leaching contaminants into your sample or blank.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for Lenalidomide analysis?

A: Ideally, carryover should be less than 0.1% of the analyte signal from a high-concentration standard when a blank is injected immediately after.[1] For highly sensitive LC-MS/MS bioanalytical assays, regulatory guidelines may require that the response in the blank be no more than 20% of the response for the lower limit of quantitation (LLOQ).[9]

Q2: What are the best practices for selecting wash solvents to prevent Lenalidomide carryover?

A: The ideal wash solvent must be compatible with the mobile phase and sample diluent and strong enough to completely solubilize Lenalidomide. For reverse-phase chromatography, a mixture with a high percentage of organic solvent is typically effective. Consider the properties of Lenalidomide and choose solvents accordingly.

Wash Solvent StrategyExample CompositionPrimary Use
Dual-Solvent Wash Wash A: 90:10 Water/AcetonitrileWash B: 100% Acetonitrile or MethanolEffectively removes both polar and non-polar residues from the needle and injector.[1]
pH Modified Wash 0.1% Formic Acid or Ammonium Hydroxide in an organic/aqueous mixUseful for ionizable compounds like Lenalidomide, as altering the pH can significantly increase solubility and reduce adsorption.[2]
Strong Organic Wash Acetonitrile, Methanol, or IsopropanolUsed to remove strongly retained, non-polar contaminants.[1]
"Magic Mix" 40% Acetonitrile + 40% Isopropanol + 20% AcetoneAn aggressive, broad-spectrum cleaning solution for removing stubborn, unknown contaminants from the system.[9]

Q3: How often should I perform routine maintenance to prevent carryover?

A: Proactive maintenance is critical for preventing carryover.[6] A consistent schedule ensures that wearable parts are replaced before they fail and that the system remains clean.

FrequencyMaintenance TaskRationale
Daily Flush the entire system with a strong solvent after each sample batch.Prevents the gradual buildup of sample components on the column and in tubing.[1]
Weekly Replace mobile phases and wash solvents. Clean solvent reservoir bottles.Ensures solvent purity and prevents microbial growth, which can cause contamination.[10]
Monthly Perform a deep clean of the autosampler injection valve and tubing.Removes any accumulated residue in the fluid path that daily flushes may not reach.
Every 6 Months Inspect and replace worn components like injector rotor seals, needle seats, pump seals, and filters.[1]Worn parts are a primary cause of carryover and leaks.[6][7]

Experimental Protocols

Protocol 1: Comprehensive Autosampler and Injector Cleaning

This protocol is designed for a deep clean of the fluid path to remove stubborn Lenalidomide residues.

  • Preparation: Remove the column and replace it with a zero-dead-volume union.

  • Initial Flush: Place fresh vials of HPLC-grade isopropanol, methanol, acetonitrile, and water in the wash solvent reservoirs.

  • System Purge: Sequentially purge all pump lines with isopropanol for 5 minutes, followed by water for 5 minutes.

  • Injector Wash Sequence: Program the autosampler to perform a series of high-volume (1 mL) injections from vials containing the following solvents in order:

    • Injection 1-3: Isopropanol

    • Injection 4-6: Methanol

    • Injection 7-9: Acetonitrile

    • Injection 10-12: 90:10 Water/Acetonitrile

    • Injection 13-15: Water

  • Final Flush: Flush the entire system with the initial mobile phase conditions to ensure all cleaning solvents have been removed before reinstalling the column.

The following diagram illustrates the workflow for this cleaning protocol.

G start Start: System Cleaning prep 1. Preparation: Remove Column & Install Union start->prep flush_ipa 2. Flush System with Isopropanol prep->flush_ipa flush_water 3. Flush System with HPLC-Grade Water flush_ipa->flush_water injector_clean 4. Perform Sequential High-Volume Injections (IPA -> MeOH -> ACN -> Water) flush_water->injector_clean final_flush 5. Flush System with Initial Mobile Phase injector_clean->final_flush end End: System is Clean final_flush->end

Caption: A workflow for a comprehensive HPLC system flush procedure.

Protocol 2: Aggressive Reverse-Phase Column Wash

This protocol is for regenerating a C18 or similar reverse-phase column suspected of retaining Lenalidomide. Always consult the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Flush Direction: For best results, reverse the column flow direction.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water.

  • Organic Wash: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Strong Solvent Wash: Flush with 10-20 column volumes of 100% Isopropanol.

  • Return to Organic: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (starting with the high organic component if using a gradient) until the baseline is stable.

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Lenalidomide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Lenalidomide (B1683929) in human plasma. The primary focus is to highlight the performance characteristics of a method employing a stable isotope-labeled internal standard (SIL-IS) against a method using a non-labeled internal standard. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Method Overview

The two methods presented are:

  • Method A: An LC-MS/MS method utilizing a stable isotope-labeled internal standard, Lenalidomide-d5 . This approach is designed to provide high accuracy and precision by closely mimicking the analyte's behavior during sample preparation and analysis.[1][2]

  • Method B: An LC-MS/MS method employing a structurally unrelated, non-labeled internal standard, Fluconazole .[3][4][5][6] This method offers a more cost-effective alternative, though it may be more susceptible to variations in sample matrix and extraction efficiency.

Experimental Protocols

Detailed methodologies for both approaches are outlined below, providing a basis for reproducibility and comparison.

Method A: Using Lenalidomide-d5 as Internal Standard

Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • To 50 µL of human plasma, add the Lenalidomide-d5 internal standard.

  • Perform liquid-liquid extraction.

  • The resulting mixture is vortexed and then centrifuged.

  • The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solution of 50% methanol (B129727) before injection into the LC-MS/MS system.[2]

Chromatographic Conditions [1][2]

  • Column: Halo® C18 column[1][2]

  • Mobile Phase: 0.1% formic acid and methanol (20:80, v/v)[1][2]

  • Flow Rate: 0.2 mL/min[1]

  • Run Time: 2.5 minutes[1][2]

Mass Spectrometry Conditions [1]

  • Ionization Mode: Positive ion electrospray ionization (ESI)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Lenalidomide: m/z 260 → 149[1]

    • Lenalidomide-d5: m/z 265 → 151[1]

Method B: Using Fluconazole as Internal Standard

Sample Preparation (Liquid-Liquid Extraction) [3][4][5]

  • To 0.250 mL of human plasma, add 50 µL of Fluconazole internal standard (50.000 ng/mL).[3][4]

  • Add 2.5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.[3][4]

  • Centrifuge the samples at 4500 rpm for 10 minutes.[3][4]

  • Transfer 1.8 mL of the supernatant and evaporate to dryness under nitrogen at 40°C.[3][4]

  • Reconstitute the residue with 250 µL of the mobile phase.[3][4]

Chromatographic Conditions [3][4][6]

  • Column: XTerra RP18 (4.6 x 50 mm, 5 µm)[3][4][6]

  • Mobile Phase: 0.1% Formic acid: Methanol (10:90% v/v)[3][4][6]

  • Flow Rate: 0.400 mL/min[3]

  • Run Time: 2.0 minutes[3]

Mass Spectrometry Conditions [3][4][5]

  • Ionization Mode: Positive ion electrospray ionization (ESI)[3][4][5]

  • Detection Mode: Triple quadrupole mass spectrometry[3][4][5]

Performance Characteristics: A Tabulated Comparison

The following tables summarize the quantitative validation data for both methods, allowing for a direct comparison of their performance.

Table 1: Linearity and Sensitivity
ParameterMethod A (with Lenalidomide-d5)Method B (with Fluconazole)
Linearity Range 5 to 1000 ng/mL[1][2]9.999 to 1010.011 ng/mL[3][4][6]
Correlation Coefficient (r²) > 0.996[1][2]> 0.99[3][4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2]9.999 ng/mL[3][4][6]
Lower Limit of Detection (LLOD) Not Reported3.000 ng/mL[3][4]
Table 2: Precision and Accuracy
ParameterMethod A (with Lenalidomide-d5)Method B (with Fluconazole)
Intra-day Precision (%CV) Not explicitly stated, but within acceptable limitsLLOQ, LQC, MQC, HQC levels assessed[4]
Inter-day Precision (%CV) 1.70–7.65%[1][2]Calculated across three different runs[4]
Intra-day Accuracy Not explicitly stated, but within acceptable limitsLLOQ, LQC, MQC, HQC levels assessed[4]
Inter-day Accuracy 94.45–101.10%[1][2]Calculated across three different runs[4]
Table 3: Recovery and Stability
ParameterMethod A (with Lenalidomide-d5)Method B (with Fluconazole)
Analyte Recovery (%) Not explicitly reported92.28% (LQC), 95.62% (MQC), 96.10% (HQC)[3]
Internal Standard Recovery (%) Not explicitly reported82.51% (LQC), 79.28% (MQC), 74.68% (HQC)[3]
Long-Term Stability Stable in plasma[2]Stable for 65 days at -70°C[3]
Freeze-Thaw Stability Stable[2]Stable after five freeze-thaw cycles[7]
Room Temperature Stability Stable[2]Stable for 23.7 hours at room temperature[7]

Visualized Workflows and Relationships

To further clarify the processes and concepts involved in this analytical validation, the following diagrams are provided.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard (Lenalidomide-d5 or Fluconazole) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Peak Area Ratios) Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for Lenalidomide quantification.

Validation_Parameters cluster_core Core Validation Parameters cluster_sample Sample Handling Parameters Accuracy Accuracy ValidatedMethod Validated Bioanalytical Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod Sensitivity Sensitivity (LLOQ) Sensitivity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Reproducibility Reproducibility Reproducibility->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability (Freeze-Thaw, Long-Term, etc.) Stability->ValidatedMethod

Caption: Logical relationship of validation parameters.

References

The Superiority of Lenalidomide-¹³C₅,¹⁵N as an Internal Standard in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Lenalidomide-¹³C₅,¹⁵N with other common internal standards used in the quantification of lenalidomide (B1683929), a critical immunomodulatory drug. By examining experimental data and established scientific principles, this document will demonstrate the superior performance of stable isotope-labeled internal standards (SIL-ISs), with a particular emphasis on the advantages of ¹³C and ¹⁵N enrichment.

Performance Comparison of Internal Standards for Lenalidomide Analysis

The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. The ideal internal standard should mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for any variability. The following table summarizes the performance characteristics of different types of internal standards used for lenalidomide quantification.

Performance ParameterLenalidomide-¹³C₅,¹⁵N (SIL-IS)Lenalidomide-d₅ (SIL-IS)Structural Analog (e.g., Fluconazole, Carbamazepine)
Accuracy (% Bias) Excellent (Typically < ±5%)Good to Excellent (Typically < ±15%)Fair to Good (Can be > ±15%)
Precision (%RSD/CV) Excellent (Typically < 5%)Good (Typically < 15%)Fair to Good (Can be > 15%)
Matrix Effect Effectively CompensatedGenerally Well-CompensatedInconsistent Compensation
Chromatographic Co-elution Identical to AnalyteNearly Identical, Potential for ShiftDifferent Retention Time
Recovery Variability Very LowLowModerate to High
Isotopic Stability Very HighHigh, but potential for H/D exchangeNot Applicable

Note: The performance data for Lenalidomide-d₅ and structural analogs are derived from published studies. The data for Lenalidomide-¹³C₅,¹⁵N is based on the established principles of stable isotope dilution analysis, which indicate superior performance due to the stability of the labels and identical physicochemical properties to the analyte.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

The ¹³C and ¹⁵N Advantage

While both deuterated (²H or D) and ¹³C/¹⁵N-labeled compounds are effective, the latter, such as Lenalidomide-¹³C₅,¹⁵N, offer distinct advantages:

  • Enhanced Stability: ¹³C and ¹⁵N isotopes are incorporated into the core structure of the molecule, making them exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium (B1214612) labels, especially in acidic or basic conditions.

  • Identical Chromatography: The minor increase in mass from ¹³C and ¹⁵N isotopes does not typically alter the chromatographic retention time, leading to perfect co-elution with the unlabeled analyte. This is crucial for effective compensation of matrix effects, which can vary across a chromatographic peak. Deuterated compounds can sometimes exhibit a slight shift in retention time.

  • No Isotope Effects: The kinetic isotope effect, which can sometimes influence fragmentation patterns in the mass spectrometer, is negligible with ¹³C and ¹⁵N labeling compared to deuterium labeling.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of lenalidomide in biological matrices. Below is a representative experimental protocol for the analysis of lenalidomide in human plasma using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Thaw Plasma Samples: Allow frozen human plasma samples (collected in K₂EDTA tubes), calibration standards, and quality control samples to thaw at room temperature.

  • Spike Internal Standard: To a 100 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (e.g., Lenalidomide-¹³C₅,¹⁵N at 100 ng/mL in methanol).

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile (B52724) to each sample.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Lenalidomide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 260.1 → 149.0).

      • Lenalidomide-¹³C₅,¹⁵N: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 266.1 → 154.0).

    • Data Analysis: Quantify lenalidomide by calculating the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow and Principles

To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike_IS Spike with Lenalidomide-¹³C₅,¹⁵N Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Caption: A typical workflow for the bioanalysis of lenalidomide in plasma using a stable isotope-labeled internal standard.

matrix_effect_compensation cluster_ms_signal Mass Spectrometer Signal Analyte Lenalidomide IS Lenalidomide-¹³C₅,¹⁵N Analyte_Signal Analyte Signal (Suppressed) Matrix Matrix Interference IS_Signal IS Signal (Equally Suppressed) Suppression Ion Suppression Matrix->Suppression Co-elution causes Suppression->Analyte_Signal affects Suppression->IS_Signal equally affects Ratio Ratio Analyte/IS (Constant) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Co-elution of the stable isotope-labeled internal standard with the analyte allows for accurate compensation of matrix-induced ion suppression.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a stable isotope-labeled internal standard is indispensable. Lenalidomide-¹³C₅,¹⁵N stands out as the optimal choice due to its superior isotopic stability and identical chromatographic behavior to the analyte, ensuring the most accurate and precise quantification of lenalidomide in complex biological matrices. While other internal standards can be employed, they may require more extensive validation to account for potential inconsistencies in recovery and matrix effects. The investment in a high-quality internal standard like Lenalidomide-¹³C₅,¹⁵N ultimately leads to more reliable data, facilitating critical decisions in drug development and clinical research.

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Lenalidomide (B1683929) in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies in drug development. The information presented herein is compiled from peer-reviewed scientific literature to aid in the selection and implementation of robust and reliable analytical methodologies.

Mechanism of Action: A Glimpse into Lenalidomide's Therapeutic Effect

Lenalidomide, an analogue of thalidomide, exerts its therapeutic effects through a multifaceted mechanism of action. It is known for its immunomodulatory, anti-angiogenic, and direct anti-tumor properties.[1][2] At a molecular level, Lenalidomide binds to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these lymphoid transcription factors is central to the drug's efficacy in treating hematological malignancies like multiple myeloma.[3]

Furthermore, Lenalidomide modulates the immune system by enhancing T-cell and Natural Killer (NK) cell activity. It acts as a T-cell co-stimulatory molecule, promoting their proliferation and the production of cytokines such as IL-2 and IFN-γ.[1][4] This heightened immune response contributes to the elimination of tumor cells. The drug also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and IL-12, while increasing the level of the anti-inflammatory cytokine IL-10.[1] Its anti-angiogenic effects are mediated by the inhibition of vascular endothelial growth factor (VEGF).[2]

Lenalidomide_Signaling_Pathway cluster_cell Tumor Cell cluster_immune Immune Microenvironment Lenalidomide Lenalidomide E3_Ligase CUL4-RBX1-DDB1-CRBN E3 Ubiquitin Ligase Lenalidomide->E3_Ligase binds to CRBN subunit VEGF VEGF Lenalidomide->VEGF inhibits T_Cell T-Cell Lenalidomide->T_Cell co-stimulates NK_Cell NK Cell Lenalidomide->NK_Cell enhances activity TNFa_IL6 TNF-α, IL-6 Lenalidomide->TNFa_IL6 inhibits production CRBN Cereblon (CRBN) IKZF1_IKZF3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_IKZF3 targets for ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome degradation Apoptosis Apoptosis Proteasome->Apoptosis induces Angiogenesis Angiogenesis VEGF->Angiogenesis IL2_IFNy IL-2, IFN-γ T_Cell->IL2_IFNy produces Immune_Response Anti-tumor Immunity NK_Cell->Immune_Response promotes IL2_IFNy->NK_Cell activates Bioanalytical_Workflow cluster_validation Method Validation cluster_cross_validation Cross-Validation MV_Start Method Development Selectivity Selectivity & Specificity MV_Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ LLOQ Determination Accuracy_Precision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability Recovery_ME Recovery & Matrix Effect Stability->Recovery_ME Validation_Report Validation Report Recovery_ME->Validation_Report CV_Start Two Validated Methods (Method A & Method B) Validation_Report->CV_Start prerequisite Sample_Selection Select Incurred Samples (n > 30) CV_Start->Sample_Selection Analysis Analyze Samples with Both Methods Sample_Selection->Analysis Data_Comparison Statistical Comparison of Results Analysis->Data_Comparison Acceptance_Criteria Assess Against Pre-defined Criteria (e.g., 90% CI of mean diff.) Data_Comparison->Acceptance_Criteria CV_Report Cross-Validation Report Acceptance_Criteria->CV_Report

References

A Comparative Guide to the Inter-laboratory Quantification of Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various bioanalytical methods for the quantification of Lenalidomide (B1683929) in human plasma, compiled from several key studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of different validated LC-MS/MS methods. This document summarizes crucial performance data, details the experimental protocols, and visualizes the analytical workflow and comparative logic.

Quantitative Performance Data

The following table summarizes the quantitative performance characteristics of different LC-MS/MS methods for Lenalidomide quantification as reported in various studies. This allows for a direct comparison of key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Parameter Method 1 Method 2 Method 3 (Total) Method 3 (Unbound) Method 4
Linearity Range (ng/mL) 9.999 - 1010.011[1][2][3]20 - 1000[4][5]5 - 1000[6]5 - 1000[6]0.23 - 1000[7]
Correlation Coefficient (r²) > 0.99[1]Not Reported> 0.996[6]> 0.996[6]> 0.995[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 9.999[1][2][3]20[4][5]5[6]5[6]0.23[7]
Intra-assay Precision (%CV) 1.10 - 7.86[1]Not Reported≤ 3.29[6]≤ 5.01[6]1.97 - 12.2[7]
Inter-assay Precision (%CV) 1.44 - 6.66[1]Not Reported≤ 7.65[6]≤ 10.55[6]4.54 - 9.72[7]
Intra-assay Accuracy (%) 87.81 - 102.53[1]Not Reported93.00 - 105.86[6]92.14 - 99.42[6]91.4 - 113[7]
Inter-assay Accuracy (%) 93.98 - 102.24[1]Not Reported94.45 - 101.10[6]93.95 - 98.48[6]95.1 - 111[7]
Recovery (%) Not explicitly stated, but matrix effect was investigated.[1][3]Not ReportedNot explicitly stated, but matrix effect was investigated.[6]Not explicitly stated, but matrix effect was investigated.[6]70.5 - 72.2[7]
Internal Standard (IS) Fluconazole[1][2]Pomalidomide[5]Not specifiedNot specifiedCarbamazepine[7]

Experimental Protocols

The methodologies employed in the cited studies, while all based on LC-MS/MS, exhibit variations in sample preparation, chromatographic separation, and mass spectrometric detection. Below are the detailed protocols for each method.

Method 1

  • Sample Preparation: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.[1][2]

  • Chromatography:

    • Column: XTerra RP18 (4.6 x 50 mm, 5 µm).[1][2]

    • Mobile Phase: 0.1% Formic acid: Methanol (B129727) (10:90 v/v).[1][2]

    • Flow Rate: 0.400 mL/min.[1]

    • Elution: Isocratic.[1][2]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[1][2]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1][2]

    • Internal Standard: Fluconazole.[1][2]

Method 2

  • Sample Preparation: Liquid-Liquid Extraction (LLE) with ethyl acetate.[4][5]

  • Chromatography:

    • Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).[4][5]

    • Mobile Phase: 0.1% formic acid: methanol (10:90% v/v).[4][5]

    • Elution: Isocratic.[4][5]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[4][5]

    • Ionization: Jet stream electrospray ionization in negative mode.[4][5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

    • Transitions: m/z 258.0 > 213.0 for Lenalidomide and m/z 272.0 > 161.0 for Pomalidomide (IS).[5]

    • Internal Standard: Pomalidomide.[5]

Method 3 (Total and Unbound)

  • Sample Preparation: Details not specified in the provided snippets. An ultrafiltration step is mentioned for the unbound lenalidomide assay.[6]

  • Chromatography: Details not specified in the provided snippets. The run time was short (2.5 min).[6]

  • Mass Spectrometry:

    • Instrument: Mass spectrometer operated in positive ion mode.[6]

    • Ionization: Electrospray ionization.[6]

    • Detection: Multiple reaction monitoring.[6]

Method 4

  • Sample Preparation: Protein precipitation.[7]

  • Chromatography: UPLC-MS/MS.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode.[7]

    • Detection: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: m/z 260.1 > 149.0 for Lenalidomide and m/z 237.0 > 179.0 for Carbamazepine (IS).[7]

    • Internal Standard: Carbamazepine.[7]

Visualizations

The following diagrams illustrate the typical workflow for Lenalidomide quantification and the logical structure of the method comparison.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation / LLE p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into LC System p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Ratio of Analyte/IS Peak Area d1->d2 d3 Concentration Calculation using Calibration Curve d2->d3

Caption: A typical experimental workflow for the quantification of Lenalidomide in plasma.

G cluster_methods Lenalidomide Quantification Methods cluster_params Performance Parameters M1 Method 1 P1 Linearity M1->P1 P2 Accuracy M1->P2 P3 Precision M1->P3 P4 LLOQ M1->P4 P5 Sample Preparation M1->P5 P6 LC Conditions M1->P6 P7 MS Detection M1->P7 M2 Method 2 M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 M2->P6 M2->P7 M3 Method 3 M3->P1 M3->P2 M3->P3 M3->P4 M3->P5 M3->P6 M3->P7 M4 Method 4 M4->P1 M4->P2 M4->P3 M4->P4 M4->P5 M4->P6 M4->P7

Caption: Logical relationship for the comparison of different Lenalidomide quantification methods.

References

A Comparative Guide to Lenalidomide-13C5,15N versus Deuterated Lenalidomide as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Lenalidomide, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, as they exhibit nearly identical chemical and physical properties to the analyte. This guide provides an objective comparison between two types of SIL-IS for Lenalidomide: the heavily labeled Lenalidomide-13C5,15N and the more commonly used deuterated Lenalidomide.

Executive Summary

While both this compound and deuterated Lenalidomide are effective for quantitative analysis, the inherent physicochemical properties of heavy atom isotopes (¹³C and ¹⁵N) confer distinct advantages over deuterium (B1214612) (²H) labeling. This compound is expected to provide superior accuracy and precision due to its perfect co-elution with the unlabeled analyte and greater isotopic stability. Deuterated standards, while often more accessible and cost-effective, can be susceptible to chromatographic separation from the analyte and potential in-source back-exchange, which may compromise data integrity under certain conditions.

Data Presentation: Performance Comparison

Performance ParameterThis compound (Expected)Deuterated Lenalidomide (e.g., Lenalidomide-d5)Rationale & Key Findings
Chromatographic Co-elution Perfect co-elution with native Lenalidomide.Potential for a slight retention time shift, typically eluting earlier than the native analyte.[4]The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to separation on reversed-phase columns. ¹³C and ¹⁵N substitutions do not significantly impact retention time.[5] Perfect co-elution ensures that the IS and analyte experience identical matrix effects at the point of ionization.[4]
Isotopic Stability Highly stable. The ¹³C and ¹⁵N labels are integral to the carbon and nitrogen backbone and are not susceptible to exchange.[4]Generally stable, but deuterium atoms can be prone to back-exchange with protons from the solvent, especially if located at exchangeable sites or under certain mass spectrometer source conditions.[4][5]The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout sample preparation, storage, and analysis.
Correction for Matrix Effects Excellent. Due to identical elution profiles, it provides the most accurate compensation for ion suppression or enhancement.[4]Good to Excellent. Generally effective, but chromatographic shifts can lead to differential matrix effects if the analyte and IS elute into regions of varying ion suppression.An ideal internal standard should experience the same matrix effects as the analyte. Co-elution is the most critical factor for accurate correction.
Accuracy & Precision Expected to be higher due to superior co-elution and isotopic stability.High, but may be compromised by isotopic effects leading to inaccuracies under certain conditions.Studies with other compounds have shown that ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[6]
Availability & Cost Generally lower availability and higher cost.[3]More widely available and typically less expensive.[5]The synthesis of deuterated compounds is often less complex and costly than incorporating multiple ¹³C and ¹⁵N atoms.

Experimental Protocols

Below are representative experimental protocols for the quantification of Lenalidomide in human plasma using either a deuterated or a ¹³C,¹⁵N-labeled internal standard.

Protocol 1: Quantification of Lenalidomide using Deuterated Lenalidomide (Lenalidomide-d5)

This protocol is adapted from a validated method for the determination of total and unbound Lenalidomide in human plasma.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of Lenalidomide-d5 working solution (e.g., 1000 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 200 µL of extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.[9]

  • Column: Halo® C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[7]

  • Mobile Phase: 0.1% formic acid in water and methanol (B129727) (20:80, v/v) at a flow rate of 0.2 mL/min.[8]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[7]

  • MRM Transitions:

    • Lenalidomide: m/z 259.1 → 149.1

    • Lenalidomide-d5: m/z 264.1 → 154.1

Protocol 2: Quantification of Lenalidomide using this compound (Proposed)

This proposed protocol is based on the validated deuterated method, with adjustments for the heavy-labeled standard. The core extraction and chromatographic principles remain the same due to the chemical identity of the standards.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Follow the same extraction, evaporation, and reconstitution steps as in Protocol 1.

2. LC-MS/MS Conditions

  • HPLC System, Column, Mobile Phase, and Injection Volume: As described in Protocol 1.

  • Mass Spectrometer: As described in Protocol 1.

  • MRM Transitions:

    • Lenalidomide: m/z 259.1 → 149.1

    • This compound: m/z 265.1 → 152.1 (Note: The exact mass of the fragment ion would need to be confirmed experimentally).

Mandatory Visualization

Lenalidomide Signaling Pathway

Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[10]

Lenalidomide_Pathway Lenalidomide Mechanism of Action cluster_E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Degradation Proteasomal Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 Proteasome 26S Proteasome Degraded_Proteins Degraded IKZF1/3 Proteasome->Degraded_Proteins Downstream_Effects Downstream Effects: - Immunomodulation - Anti-proliferative Activity - Anti-angiogenic Activity Degraded_Proteins->Downstream_Effects Leads to Lenalidomide Lenalidomide Lenalidomide->CRBN IKZF1_3 IKZF1 & IKZF3 (Transcription Factors) IKZF1_3->CRBN Recruited to complex IKZF1_3->Proteasome Targeted for degradation Ubiquitin Ubiquitin Ubiquitin->IKZF1_3 Bioanalytical_Workflow General Bioanalytical Workflow for Lenalidomide Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard (Deuterated or ¹³C,¹⁵N-Labeled) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Data_Processing->Quantification

References

A Comparative Guide to Lenalidomide Quantification: Unveiling the Linearity and Range of Advanced Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of Lenalidomide (B1683929) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of various analytical methods for Lenalidomide determination, with a particular focus on the performance characteristics of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, analogous to Lenalidomide-¹³C₅,¹⁵N.

Performance Comparison of Lenalidomide Assays

The selection of an appropriate analytical method hinges on its ability to deliver accurate and precise results over a clinically relevant concentration range. The following table summarizes the key performance parameters of different validated methods for Lenalidomide quantification.

Analytical MethodInternal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
LC-MS/MS Lenalidomide-d5 5 - 1000 [1][2][3]5 [1][2][3]> 0.996 [1][2][3]
LC-MS/MSFluconazole9.999 - 1010.011[4][5][6]9.999[4][5][6]> 0.99[4]
LC-MS/MSCarbamazepine2 - 1000[7][8]2[7][8]Not explicitly stated, quadratic regression used[7][8]
RP-HPLCNot specified12 - 28 µg/mL (12,000 - 28,000 ng/mL)[9]15.164 µg/mL (15,164 ng/mL)[9]0.9995[9]
HPLC with Fluorescence DetectionNot specified2 - 100[10]2.30[10]0.9997[10]
HPLCNot specified100 - 950[11]100[11]0.997[11]

As evidenced in the table, LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like Lenalidomide-d5 (and by extension, Lenalidomide-¹³C₅,¹⁵N), offer a superior linear dynamic range and a lower limit of quantification. This heightened sensitivity is crucial for accurately capturing the full pharmacokinetic profile of Lenalidomide, from peak concentrations to the terminal elimination phase.

Experimental Workflow and Protocol

A robust and reproducible experimental protocol is the bedrock of any reliable analytical method. Below is a detailed methodology for a typical LC-MS/MS assay for Lenalidomide quantification, followed by a visual representation of the workflow.

Detailed Experimental Protocol: Lenalidomide Quantification by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Lenalidomide-¹³C₅,¹⁵N in methanol).[1]

  • Vortex mix for 30 seconds.

  • Add 1.3 mL of methyl tertiary-butyl ether (MTBE) as the extraction solvent.[1]

  • Vortex mix for 10 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.[4]

  • Column: Halo® C18 (e.g., 2.1 x 50 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase: 0.1% formic acid in water and methanol (B129727) (20:80, v/v).[1]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 3 µL.[4]

  • Column Temperature: 35°C.[4]

  • Run Time: Approximately 2.5 minutes.[1]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenalidomide: Precursor ion (Q1) → Product ion (Q3)

    • Lenalidomide-¹³C₅,¹⁵N: Precursor ion (Q1) → Product ion (Q3)

    • Note: Specific mass transitions would need to be optimized for the instrument in use.

  • Data Analysis: The concentration of Lenalidomide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed using known concentrations of the drug. A weighted linear regression (1/x²) is typically used to fit the calibration curve.[1]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (50 µL) is Internal Standard (Lenalidomide-¹³C₅,¹⁵N) vortex1 Vortex is->vortex1 lle Liquid-Liquid Extraction (MTBE) vortex1->lle vortex2 Vortex & Centrifuge lle->vortex2 evap Evaporation vortex2->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data quant Quantification of Lenalidomide data->quant

Caption: Experimental workflow for Lenalidomide quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as Lenalidomide-¹³C₅,¹⁵N, in conjunction with LC-MS/MS, represents the gold standard for the bioanalysis of Lenalidomide. This approach offers a wide linear range, excellent sensitivity, and high specificity, ensuring the generation of reliable data for critical drug development decisions. While other methods like HPLC with UV or fluorescence detection have their applications, they often lack the sensitivity and specificity required for comprehensive pharmacokinetic and bioequivalence studies. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical method for their specific needs.

References

Unveiling Lenalidomide: A Comparative Guide to Detection Methods Utilizing Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of lenalidomide (B1683929) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its therapeutic effects. This guide provides an objective comparison of the gold-standard stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for lenalidomide detection against alternative analytical techniques. Supported by experimental data, this guide aims to equip you with the critical information needed to select the most appropriate method for your research needs.

The use of a stable isotope-labeled internal standard, such as lenalidomide-d5 (B593863), in conjunction with LC-MS/MS, offers unparalleled specificity and selectivity. This is due to the identical chemical and physical properties of the labeled and unlabeled analyte, which allows for correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of the stable isotope dilution LC-MS/MS method compared to other common analytical techniques for the determination of lenalidomide.

MethodAnalyte/Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Precision (%RSD)Accuracy (%)
LC-MS/MS with Stable Isotope Lenalidomide / Lenalidomide-d50.5 - 50.5 - 1000< 15%85 - 115%
LC-MS/MS (Non-isotope IS) Lenalidomide / Fluconazole9.9999.999 - 1010.011< 15%85 - 115%[1]
HPLC-UV Lenalidomide24020,000 - 60,000< 2%98 - 102%[2]
Capillary Electrophoresis Lenalidomide80010,000 - 50,000< 0.59%98.53 - 100.80%
UV-Spectrophotometry Lenalidomide700.55,000 - 30,000< 2%99.2%[3]

Experimental Protocols

Stable Isotope Dilution LC-MS/MS Method

This protocol outlines a typical workflow for the quantification of lenalidomide in human plasma using a stable isotope-labeled internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 10 µL of lenalidomide-d5 internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol (B129727).

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient elution at a flow rate of 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lenalidomide: m/z 260.1 → 149.1

      • Lenalidomide-d5: m/z 265.1 → 154.1

HPLC-UV Method

This protocol describes a general procedure for the quantification of lenalidomide in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and transfer a quantity of powdered capsules equivalent to 10 mg of lenalidomide into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a mixture of phosphate (B84403) buffer and methanol) and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm filter.

2. HPLC-UV Analysis:

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted) and methanol in a defined ratio (e.g., 46:54 v/v)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Detection: UV at 206 nm[2].

    • Injection Volume: 20 µL.

Visualizing the Workflow and Mechanism of Action

To further elucidate the methodologies and the biological context of lenalidomide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Lenalidomide-d5 (Internal Standard) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Analysis (Peak Area Ratio) ms->data quant Quantification of Lenalidomide data->quant

Figure 1. Experimental workflow for lenalidomide detection. (Within 100 characters)

The therapeutic efficacy of lenalidomide is attributed to its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This mechanism of action is depicted in the following signaling pathway.

signaling_pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug_action Lenalidomide Action cluster_substrates Substrate Recruitment & Degradation cluster_effects Therapeutic Effects cul4 CUL4 ddb1 DDB1 cul4->ddb1 roc1 ROC1 ddb1->roc1 crbn CRBN ddb1->crbn ikzf13 IKZF1/IKZF3 (Neo-substrates) crbn->ikzf13 recruits lenalidomide Lenalidomide lenalidomide->crbn binds ubiquitination Ubiquitination ikzf13->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome downregulation Downregulation of MYC & IRF4 proteasome->downregulation immunomodulation T-cell Co-stimulation & IL-2 Production proteasome->immunomodulation apoptosis Myeloma Cell Apoptosis downregulation->apoptosis

Figure 2. Lenalidomide's mechanism of action pathway. (Within 100 characters)

Conclusion

The data presented unequivocally demonstrates that the stable isotope dilution LC-MS/MS method offers superior sensitivity and a wider linear dynamic range for the quantification of lenalidomide in biological matrices compared to alternative methods. While HPLC-UV, capillary electrophoresis, and spectrophotometry can be suitable for the analysis of pharmaceutical formulations where concentrations are high, their higher limits of quantification make them less ideal for bioanalytical applications that require measuring low drug concentrations.

The specificity of the LC-MS/MS method, enhanced by the use of a stable isotope-labeled internal standard, ensures the highest degree of accuracy and precision, making it the benchmark for regulatory submissions and clinical trial sample analysis. For researchers requiring the utmost confidence in their quantitative data, the stable isotope dilution LC-MS/MS method is the recommended choice for lenalidomide bioanalysis.

References

Comparison of different extraction techniques for Lenalidomide from plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lenalidomide (B1683929) in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of extraction technique significantly impacts the reliability and efficiency of the analytical method. This guide provides an objective comparison of the most common extraction techniques for lenalidomide from plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols.

Performance Comparison

The selection of an appropriate extraction method depends on a balance of recovery, purity of the final extract (indicated by matrix effects), sensitivity, and throughput. The following table summarizes the quantitative performance of different extraction techniques for lenalidomide from plasma.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery 88%49.35 - 94.67%[1][2]-
Matrix Effect <10%Not explicitly quantified in the provided results-8.4% to -26.7%
Limit of Quantification (LOQ) 0.5 ng/mL5 - 9.999 ng/mL[2][3]0.23 ng/mL[4]
Linearity Range 0.5 - 100 ng/mL5 - 1010.011 ng/mL[2][3]0.23 - 1000 ng/mL[4]

Experimental Workflows

The general workflow for each extraction technique involves several key steps, as illustrated in the diagram below. The specific reagents and conditions for each method are detailed in the subsequent protocols.

Extraction_Workflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Start Plasma Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Equilibrate Equilibrate Cartridge SPE_Condition->SPE_Equilibrate SPE_Load Load Sample SPE_Equilibrate->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_End Analysis (LC-MS/MS) SPE_Elute->SPE_End LLE_Start Plasma Sample LLE_Add_Solvent Add Immiscible Organic Solvent LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex/Mix LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate Solvent LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Analysis (LC-MS/MS) LLE_Reconstitute->LLE_End PPT_Start Plasma Sample PPT_Add_Solvent Add Precipitating Solvent PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex/Mix PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Analysis (LC-MS/MS) PPT_Supernatant->PPT_End

References

A Comparative Guide to HPLC Columns for Lenalidomide Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust separation of Lenalidomide is critical for its quantification in pharmaceutical formulations, for monitoring related substances, and for stereospecific analysis of its enantiomers. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of various HPLC columns for Lenalidomide separation, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.

Reversed-Phase HPLC Columns for Achiral Analysis

Reversed-phase HPLC is the most common technique for the analysis of Lenalidomide and its related substances in bulk drug and dosage forms. C18 and C8 columns are the most frequently employed stationary phases. The performance of several commercially available C18 columns is summarized below.

Performance Comparison of C18 Columns
Column Brand & TypeDimensions (mm) & Particle Size (µm)Mobile PhaseFlow Rate (mL/min)Temp. (°C)Detection (nm)Retention Time (min)Tailing FactorTheoretical Plates
GL science C18 250 x 4.6, 5Phosphate Buffer: Acetonitrile (55:45 v/v)1.0252422.51.12816199.8
Kromasil C18 [1]150 x 4.6, 5pH 2.5 Phosphate Buffer: Acetonitrile (90:10 v/v)[1]1.0[1]30[1]210[1]9.50[1]Not ReportedNot Reported
Develosil ODS HG-5 RP C18 150 x 4.6, 5Methanol (B129727): 0.02M Phosphate Buffer pH 3.6 (45:55 v/v)1.0Ambient255Not ReportedNot ReportedNot Reported
X-bridge C18 150 x 4.6, 3.5Gradient: A) KH2PO4 Buffer B) Methanol0.827210Not Reported1.123503
Inertsil ODS-3V [2]150 x 4.6, 3Gradient: A) pH 3.0 Phosphate Buffer B) Acetonitrile:Water (90:10)[2]1.0[2]40[2]210[2]Not ReportedNot ReportedNot Reported
Phenomenex C18 250 x 4.6, 5Gradient: A) pH 3.5 KH2PO4 Buffer B) Acetonitrile0.8Ambient210Not ReportedNot ReportedNot Reported

Note: Performance data is extracted from various studies and direct comparison should be made with caution due to differing experimental conditions.

Chiral HPLC Columns for Enantiomeric Separation

Lenalidomide possesses a chiral center, making the separation of its S(-) and R(+) enantiomers crucial, as the S-enantiomer is considered to be more potent. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.

Performance Comparison of Chiral Columns

A study comparing five polysaccharide-type CSPs in polar organic mode for the separation of Lenalidomide enantiomers provides valuable comparative data. The resolution (Rs) values obtained with different mobile phases are presented below.

Column Brand & TypeMobile PhaseResolution (Rs) of Lenalidomide Enantiomers
Chiralpak AD Methanol1.8
Ethanol1.6
2-Propanol1.3
Chiralcel OJ-H Methanol Baseline Separation
Ethanol1.9
2-Propanol1.5
Lux Amylose-2 Methanol1.7
Ethanol1.5
2-Propanol1.2
Chiralpak AS MethanolNo Separation
EthanolNo Separation
2-PropanolNo Separation
Chiralcel OD Methanol1.4
Ethanol1.2
2-Propanol1.1

Key Finding: The Chiralcel OJ-H column with methanol as the mobile phase was found to be the most effective for achieving baseline separation of Lenalidomide's enantiomers among the tested columns and conditions.[3][4]

Experimental Protocols

Achiral Analysis of Lenalidomide using a C18 Column

This protocol is a representative example for the determination of Lenalidomide in capsules.

  • Mobile Phase Preparation (pH 2.5 Phosphate Buffer: Acetonitrile 90:10 v/v):

    • Weigh 1.3654 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of HPLC grade water.[1]

    • Adjust the pH to 2.5 using diluted orthophosphoric acid.[1]

    • Filter the buffer through a 0.45 µm membrane filter and degas.[1]

    • Mix 900 mL of the prepared buffer with 100 mL of acetonitrile.[1]

  • Standard Solution Preparation:

    • Accurately weigh about 10.4 mg of Lenalidomide standard into a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of the mobile phase (as diluent) and sonicate to dissolve.[1]

    • Dilute to the mark with the diluent and mix well.[1]

  • Sample Preparation (from Capsules):

    • For a 25 mg capsule, transfer the entire content into a 250 mL volumetric flask.[1]

    • Add about 150 mL of the diluent and sonicate for at least 20 minutes with intermittent shaking.[1]

    • Dilute to volume with the diluent and mix thoroughly.[1]

    • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[1]

    • Use the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (150 x 4.6 mm, 5µm)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 10 µL[1]

    • Detection: UV at 210 nm[1]

Chiral Separation of Lenalidomide Enantiomers

This protocol is based on the successful separation using a Chiralcel OJ-H column.

  • Mobile Phase Preparation:

    • Use pure HPLC grade methanol.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Lenalidomide in methanol at a suitable concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with methanol to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-H (e.g., 250 x 4.6 mm, 5µm)

    • Mobile Phase: Methanol

    • Flow Rate: 0.5 mL/min[3]

    • Column Temperature: 20°C[3]

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

Visualizing the Selection Process

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column for Lenalidomide analysis.

HPLC_Column_Selection_for_Lenalidomide start Start: Define Analytical Goal decision1 Type of Analysis? start->decision1 achiral Achiral Analysis (Assay, Related Substances) decision1->achiral Achiral chiral Chiral Analysis (Enantiomeric Purity) decision1->chiral Chiral rp_hplc Select Reversed-Phase HPLC Column (C18, C8) achiral->rp_hplc csp_hplc Select Chiral Stationary Phase (CSP) Column chiral->csp_hplc method_dev_rp Method Development: - Mobile Phase (Buffer/Organic) - Gradient/Isocratic - Flow Rate, Temperature rp_hplc->method_dev_rp method_dev_csp Method Development: - Mobile Phase (Polar Organic) - Additives (Acid/Base) - Flow Rate, Temperature csp_hplc->method_dev_csp validation Method Validation (ICH Guidelines): - Specificity, Linearity, Accuracy - Precision, Robustness method_dev_rp->validation method_dev_csp->validation end End: Routine Analysis validation->end

Caption: Workflow for HPLC column selection for Lenalidomide analysis.

This guide provides a starting point for selecting an appropriate HPLC column for Lenalidomide analysis. It is essential to perform in-house method development and validation to ensure the chosen column and method are suitable for the specific application and meet the required performance criteria.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Lenalidomide-13C5,15N, a stable isotope-labeled compound. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations. The primary hazard associated with this compound is its cytotoxicity, as Lenalidomide is a thalidomide (B1683933) analogue and a probable human developmental toxicant.[1][2][3] The stable isotopes (Carbon-13 and Nitrogen-15) are not radioactive and therefore do not require special precautions for radiation.[4] However, the cytotoxic nature of the parent compound dictates the stringent disposal requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable (e.g., double-gloving with nitrile)
Eye Protection Safety GogglesProvides a complete seal around the eyes
Body Protection Laboratory CoatDisposable, solid front, with tight-fitting cuffs
Respiratory Protection RespiratorNIOSH-approved respirator if handling powders or creating aerosols

This data is synthesized from general laboratory safety guidelines for handling cytotoxic compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as cytotoxic waste. Do not dispose of this material in standard laboratory trash or down the drain.[1][5]

1. Segregation of Waste:

  • All materials contaminated with this compound must be segregated from regular and other chemical waste streams.

  • This includes:

    • Unused or expired solid compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated consumables (e.g., gloves, bench paper, wipes).

2. Waste Containment:

  • Solid Waste:

    • Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".

  • Sharps:

    • Needles, scalpels, or any other contaminated items that can cause punctures must be placed in a designated sharps container that is also labeled as "Cytotoxic Waste".

  • Liquid Waste:

    • If the compound is in solution, it should not be disposed of down the sanitary sewer.

    • Collect all liquid waste in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.

3. Spill Management:

  • In the event of a spill, do not create dust.[1]

  • Gently cover the spill with absorbent material.

  • For powdered spills, place a damp cloth or towel over the area to prevent the powder from becoming airborne.[1]

  • Collect the absorbent material and any contaminated debris, and place it into the designated cytotoxic waste container.

  • Decontaminate the spill area twice with an appropriate cleaning agent (e.g., soap and water, followed by a disinfectant).[1]

4. Final Disposal:

  • All contained cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.

  • This typically involves incineration at a permitted facility.[1]

  • Follow all institutional, local, state, and federal regulations for the disposal of cytotoxic and chemical waste.

  • For unused medication in a clinical setting, consider utilizing a drug take-back program if available.[5][6][7]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or inactivation of Lenalidomide for disposal purposes are cited in the safety literature. The standard and required procedure is the collection and subsequent destruction by a certified hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Segregation & Containment cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Solid Waste (Vials, Gloves, Paper) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Scalpels) B->E Sharps F Place in Labeled, Leak-Proof Container 'Cytotoxic Waste' C->F G Place in Labeled, Sealed Container 'Cytotoxic Liquid Waste' D->G H Place in Labeled Sharps Container 'Cytotoxic Waste' E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K Incineration at Permitted Facility J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Lenalidomide-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Lenalidomide-13C5,15N, a compound that should be managed as a cytotoxic agent. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent skin contact, inhalation, and ingestion.[1][2][3]

PPE CategoryItemSpecifications
Hand Protection Double GlovesChemotherapy-approved, powder-free latex or nitrile gloves. The outer glove should be disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[1]
Eye Protection Safety Goggles or Face ShieldANSI-rated safety glasses with side shields, or a full-face shield if there is a risk of splashing.[1][3]
Respiratory Protection N95 or higher RespiratorA NIOSH-approved N95 or higher-level respirator is required when handling the powder form of the compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[1][2]

II. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Handling:

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to control airborne particles.[1] This area should be clearly marked with a "Cytotoxic Agent" warning sign.

  • Personal Protective Equipment (PPE): Before handling, all required PPE as detailed in the table above must be donned.

  • Weighing: If weighing the solid compound, do so on a plastic-backed absorbent pad within the designated containment area to contain any spills.

  • Solution Preparation: When preparing solutions, do so carefully to avoid splashing. Use a luer-lock syringe and needle to prevent accidental disconnection.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[2][3] Keep all food and drink items away from the laboratory space.

B. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, absorbent pads, pipette tips, and empty vials.

  • Sharps Disposal: All needles and syringes must be disposed of in a designated, puncture-proof cytotoxic sharps container.

  • Solid Waste: All non-sharp solid waste should be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container. This container should be a different color from regular lab waste containers, typically yellow or purple.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Decontamination: All surfaces and equipment used for handling should be decontaminated. Wipe the area with a suitable cleaning agent, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service. Follow all local, state, and federal regulations for cytotoxic waste disposal.

IV. Workflow Diagram

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_decon Decontamination A Don Personal Protective Equipment (PPE) B Prepare Designated Handling Area A->B C Weighing/Solution Preparation in Containment B->C D Segregate Cytotoxic Waste C->D G Decontaminate Surfaces and Equipment C->G E Package and Label Waste D->E F Dispose via Approved Hazardous Waste Service E->F H Doff PPE G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.